5-Nitroisoquinoline;hydrochloride
Description
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Properties
IUPAC Name |
5-nitroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMPKGPFJXSGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Nitroisoquinoline and Its Hydrochloride Derivatives: A Technical Guide to Properties, SNH Functionalization, and Drug Development Applications
Executive Summary
In modern medicinal chemistry, the isoquinoline scaffold is recognized as a privileged structure for drug discovery. Among its functionalized variants, 5-Nitroisoquinoline and its advanced hydrochloride salt derivatives—such as 7-(trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride —serve as indispensable building blocks. The electron-withdrawing nature of the nitro group on the π-deficient isoquinoline ring enables unique reactivity profiles, most notably the direct Nucleophilic Substitution of Hydrogen (SNH).
This whitepaper synthesizes the physicochemical properties, mechanistic causality, and field-proven experimental protocols surrounding these compounds. By moving beyond theoretical chemistry into practical, self-validating laboratory workflows, this guide provides researchers with the authoritative grounding needed to leverage these intermediates in the synthesis of kinase inhibitors, antimalarial agents, and cytotoxic pyrroloisoquinolines.
Physicochemical Profiling & Structural Data
Understanding the baseline properties of the free base versus its hydrochloride salts is critical for solvent selection, reaction scaling, and downstream purification. The hydrochloride salts are typically utilized when enhanced aqueous solubility or specific stereoelectronic configurations (such as in the tetrahydroisoquinoline derivatives) are required for target binding.
Table 1: Quantitative Data and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Properties / Applications |
| 5-Nitroisoquinoline (Free Base) | 607-32-9 | C9H6N2O2 | 174.16 g/mol | Appearance: Light yellow to amber powder. Melting Point: 106–115 °C. Use: Primary precursor for SNH amidation and pyrroloisoquinoline synthesis [1]. |
| 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride | 625126-83-2 | C10H10ClF3N2O2 | 282.65 g/mol | Appearance: Solid powder. Purity: ≥95% (HPLC). Use: Advanced intermediate for synthesizing targeted kinase inhibitors and PARP inhibitors [5]. |
Mechanistic Paradigms in Drug Discovery
As an application scientist overseeing complex synthetic workflows, I rely on the inherent π-deficiency of the isoquinoline ring. The nitro group at the 5-position acts as a powerful electron-withdrawing group, further depleting electron density from the aromatic system. This creates two primary mechanistic pathways highly valued in drug development:
-
Nucleophilic Substitution of Hydrogen (SNH): Unlike traditional SNAr reactions that require a pre-existing leaving group (e.g., a halogen), SNH allows for direct C–H functionalization. The nucleophile attacks the electron-deficient ring to form a σH adduct. Depending on the reaction conditions, this adduct undergoes either oxidative aromatization to yield 5-nitroisoquinoline-amides or dehydration to yield 5-nitrosoisoquinoline-amides [3]. This aligns perfectly with Pot-, Atom-, and Step-Economic (PASE) synthesis principles.
-
Organometallic Cascade Cyclization: 5-Nitroisoquinoline reacts uniquely with Grignard reagents like vinylmagnesium bromide. Rather than a simple addition, the reaction triggers a cascade that constructs a fused pyrrole ring, yielding pyrroloisoquinolines. These derivatives have demonstrated potent cytotoxicity against A2780 cisplatin-resistant ovarian cancer cell lines[2][4].
Visualizing the Synthetic Logic
To map the causality of these transformations, the following diagrams illustrate the logical flow of the SNH reaction and the drug development workflow.
SNH Amidation Reaction Pathway of 5-Nitroisoquinoline.
Workflow for synthesizing cytotoxic pyrroloisoquinolines.
Validated Experimental Methodologies
To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the workflow includes built-in observational checkpoints that confirm the mechanistic success of the step before proceeding, minimizing wasted resources.
Protocol 1: Direct SNH Amidation of 5-Nitroisoquinoline
Objective: Synthesize 5-nitroisoquinoline-amides via metal-free C–N bond formation [3].
Causality & Setup: The reaction requires strictly anhydrous conditions. Moisture will immediately quench the sodium hydride (NaH), preventing the formation of the highly reactive amide N-anion nucleophile.
Step-by-Step Procedure:
-
Nucleophile Generation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 mmol of the target aromatic amide in 4 mL of anhydrous DMSO.
-
Deprotonation: Add 40 mg of a 60% NaH suspension in mineral oil (1.0 mmol).
-
Self-Validating Checkpoint: You must observe immediate hydrogen gas evolution (bubbling). If no bubbling occurs, the NaH has degraded or the solvent is wet; abort and restart.
-
-
Substrate Addition: After 10 minutes of stirring at room temperature, add 87 mg (0.5 mmol) of 5-nitroisoquinoline (CAS 607-32-9).
-
Self-Validating Checkpoint: The solution will undergo a rapid, intense color shift (often deep red or purple), indicating the successful formation of the σH adduct.
-
-
Oxidative Aromatization: Stir vigorously open to the atmosphere (or introduce an external oxidant like
depending on the desired nitro/nitroso ratio) for 1.5 hours. -
Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to separate the nitro- and nitroso-derivatives.
Protocol 2: Synthesis of Cytotoxic Pyrroloisoquinolines
Objective: Construct the fused pyrroloisoquinoline core for oncology screening [4].
Causality & Setup: Vinylmagnesium bromide acts not just as a nucleophile, but as a dual-carbon synthon that attacks the isoquinoline ring and subsequently cyclizes with the nitro group's nitrogen atom.
Step-by-Step Procedure:
-
Grignard Addition: Dissolve 5-nitroisoquinoline in anhydrous THF at -78 °C under nitrogen.
-
Reagent Introduction: Dropwise, add 3.0 equivalents of vinylmagnesium bromide (1.0 M in THF). Maintain the temperature strictly at -78 °C to prevent uncontrolled polymerization of the Grignard reagent.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature over 4 hours.
-
Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc). The disappearance of the starting material spot (UV active at 254 nm) and the appearance of a lower-Rf fluorescent spot confirms cyclization.
-
-
N-Alkylation: Treat the crude pyrroloisoquinoline intermediate with a base (e.g.,
) and 2-chloro-N,N-dialkylethylamine in DMF at 80 °C for 6 hours. -
Biological Validation: Purify the final compound and subject it to in vitro cytotoxicity assays against the A2780 cell line to validate its pharmacological viability.
Conclusion
Whether utilizing the free base of 5-nitroisoquinoline for novel SNH functionalizations or employing its complex hydrochloride salts (like 7-(trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride) for targeted receptor binding, this scaffold remains a cornerstone of modern synthetic chemistry. By adhering to the self-validating protocols and understanding the mechanistic causality of the nitro-aromatic system, researchers can reliably accelerate their drug discovery pipelines.
References
- PubChem. "5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem - NIH." National Institutes of Health.
- Sigma-Aldrich. "5-Nitroisoquinoline 98 607-32-9." Sigma-Aldrich Catalog.
- MDPI. "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline." Molecules.
- NIH/PubMed. "An expeditious synthesis of cytotoxic pyrroloisoquinoline derivatives. Structure-activity comparative studies with isomeric pyrroloquinolines." PubMed.
- ChemicalBook. "625126-83-2 CAS | 7-(trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride." ChemicalBook.
5-Nitroisoquinoline hydrochloride molecular weight and formula
5-Nitroisoquinoline Hydrochloride: Technical Profile & Synthetic Utility
Executive Summary
5-Nitroisoquinoline hydrochloride (CAS: 58142-58-8) is the hydrochloride salt of 5-nitroisoquinoline, a critical nitro-heterocyclic building block.[1][2][3][4][5] While the free base (CAS: 607-32-9) is the primary commercial form, the hydrochloride salt plays a pivotal role in the purification and separation of regioisomers during synthesis.
Direct nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Converting this mixture to the hydrochloride salt allows for the selective precipitation and isolation of the 5-nitro isomer, making the salt form essential for high-purity applications in medicinal chemistry, particularly in the development of PARP inhibitors and antiviral agents.
Part 1: Physicochemical Identity
The following table consolidates the essential data for both the hydrochloride salt and its free base precursor.
| Property | 5-Nitroisoquinoline Hydrochloride | 5-Nitroisoquinoline (Free Base) |
| CAS Number | 58142-58-8 | 607-32-9 |
| Molecular Formula | ||
| Molecular Weight | 210.62 g/mol | 174.16 g/mol |
| Appearance | Pale yellow to cream crystalline solid | Yellow powder/crystals |
| Melting Point | 221–222 °C (dec.) | 106–109 °C |
| Solubility | Soluble in water, methanol; sparingly soluble in ether | Soluble in DCM, ethyl acetate; insoluble in water |
| Acidity ( | ~3.55 (Conjugate acid) | Weak base |
Part 2: Synthesis & Isomer Separation Protocol
The primary technical challenge in working with 5-nitroisoquinoline is the separation of the 5-nitro and 8-nitro isomers formed during nitration. The hydrochloride salt method is the industry standard for resolving this mixture without expensive chromatography.
Mechanism of Separation
The 5-nitroisoquinoline hydrochloride salt is significantly less soluble in organic solvents (like ethyl acetate or ethanol) than the 8-nitroisoquinoline hydrochloride salt. This solubility differential drives the purification.
Step-by-Step Protocol
1. Nitration of Isoquinoline
-
Reagents: Isoquinoline, Potassium Nitrate (
), Conc.[6] Sulfuric Acid ( ). -
Procedure:
-
Dissolve isoquinoline in conc.[6]
at -15°C.[6] -
Slowly add
while maintaining temperature below 0°C to prevent dinitration. -
Allow mixture to warm to room temperature (RT) and stir for 3 hours.
-
Pour onto ice/water and neutralize with
. -
Extract with dichloromethane (DCM) to obtain the crude mixture (approx. 85:15 ratio of 5-nitro : 8-nitro).
-
2. Hydrochloride Salt Formation & Purification
-
Reagents: Crude Nitroisoquinoline mixture, Ethyl Acetate (EtOAc), HCl gas (or conc. HCl in ether).
-
Procedure:
-
Dissolve the crude dried solid in hot EtOAc (5 mL per gram of solid).
-
Critical Step: Bubble anhydrous HCl gas through the solution or add a stoichiometric amount of HCl/ether solution.
-
Cool the solution to 0–5°C. The 5-nitroisoquinoline hydrochloride will precipitate preferentially as a cream-colored solid.
-
Filter the precipitate.[5][7] The filtrate contains the soluble 8-nitroisoquinoline hydrochloride.
-
Wash the filter cake with cold EtOAc.
-
3. Regeneration of Free Base (Optional)
-
Suspend the purified hydrochloride salt in water.[4]
-
Adjust pH to >10 using 1M NaOH or
. -
Extract the liberated free base into DCM, dry over
, and concentrate.
Workflow Visualization
Caption: Separation of nitroisoquinoline regioisomers via selective hydrochloride salt precipitation.
Part 3: Applications in Drug Discovery
5-Nitroisoquinoline hydrochloride is rarely the final drug; it is a high-value intermediate. Its electron-deficient ring system makes it ideal for Nucleophilic Substitution of Hydrogen (SNH) and reduction reactions.
Precursor to 5-Aminoisoquinoline
Reduction of the nitro group yields 5-aminoisoquinoline, a key scaffold for:
-
PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often utilize the isoquinoline carboxamide core, derived from amino-isoquinoline precursors.
-
Rho-Kinase (ROCK) Inhibitors: Used in treating glaucoma and cardiovascular diseases.
SNH Functionalization
The nitro group at the C5 position activates the C6 and C8 positions for direct nucleophilic attack, allowing for "atom-economic" functionalization without halogenated precursors.
Reaction Pathway:
-
Activation: The nitro group withdraws electron density, making the ring electrophilic.
-
Nucleophilic Attack: Carbon or Nitrogen nucleophiles (e.g., amides, Grignard reagents) attack the ring.
-
Oxidative Aromatization: Re-establishment of aromaticity, often using an oxidant like
or simply air.
Caption: SNH pathway for direct functionalization of the 5-nitroisoquinoline core.
Part 4: Analytical Characterization
To validate the identity of 5-Nitroisoquinoline Hydrochloride, compare experimental data against these standards:
-
1H NMR (DMSO-d6):
-
Expect a significant downfield shift (deshielding) of the proton at C1 (adjacent to Nitrogen) compared to the free base, typically shifting from
~9.3 ppm to >9.6 ppm due to protonation of the ring nitrogen. -
The protons ortho to the nitro group (C6) will appear as a doublet around
8.5–8.6 ppm.
-
-
Mass Spectrometry (ESI+):
-
m/z: 175.05
(Corresponds to the protonated free base cation). -
Note: The chloride counter-ion (
) is usually not observed in positive mode but can be confirmed via silver nitrate precipitation test or Ion Chromatography.
-
Part 5: Safety & Handling
-
Hazards: 5-Nitroisoquinoline derivatives are potential mutagens.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
-
-
Storage: The hydrochloride salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Incompatibility: Avoid strong reducing agents (hydrazine, hydrides) unless reduction is intended. Incompatible with strong bases (liberates free base).
References
-
PubChem. (2025). 5-Nitroisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2001). Separation of 5-nitroquinoline and 8-nitroquinoline (US6268500B1).[4][8] (Note: Describes the homologous separation technique applicable to isoquinolines). Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 625126-83-2 CAS|7-(三氟甲基)-1,2,3,4-四氢-5-硝基异喹啉盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
- 7. 5-ニトロイソキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
5-Nitroisoquinoline & Its Hydrochloride Salt: A Technical Guide
This in-depth technical guide details the chemical structure, physicochemical properties, and synthetic utility of 5-Nitroisoquinoline , with a specific focus on its Hydrochloride (HCl) salt formation and chemoinformatics.
Executive Summary
5-Nitroisoquinoline (CAS: 607-32-9) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a precursor for Nucleophilic Substitution of Hydrogen (SNH) reactions and the synthesis of PARP inhibitors, antitumor agents, and pyrroloisoquinoline alkaloids.[1]
While the compound is commercially supplied as the free base , the hydrochloride salt (5-Nitroisoquinolinium chloride) is a relevant species in acidic synthetic media. However, due to the electron-withdrawing nature of the nitro group, the basicity of the isoquinoline nitrogen is significantly reduced (pKa ~3.55), making the HCl salt less stable to hydrolysis than unsubstituted isoquinoline salts. This guide provides the structural data, theoretical salt properties, and experimental protocols for researchers utilizing this scaffold.
Structural Identity & Chemoinformatics
Chemical Nomenclature
-
IUPAC Name: 5-Nitroisoquinoline[2]
-
Salt Name: 5-Nitroisoquinolin-2-ium chloride[2]
-
Systematic Name: 5-Nitro-2-azanaphthalene[2]
Chemoinformatic Identifiers
| Identifier Type | Code / Value |
| CAS Number (Base) | 607-32-9 |
| Molecular Formula | C₉H₆N₂O₂ (Base) / C₉H₇ClN₂O₂ (HCl Salt) |
| Molecular Weight | 174.16 g/mol (Base) / 210.62 g/mol (HCl Salt) |
| InChI Key (Base) | PYGMPFQCCWBTJQ-UHFFFAOYSA-N |
| Canonical SMILES (Base) | C1=CC2=C(C=CN=C2)C(=C1)[O-] |
| Isomeric SMILES (HCl Salt) | C1=CC2=C(C=C[NH+]=C2)C(=C1)[O-].[Cl-] |
Note on SMILES: The HCl salt SMILES represents the protonated nitrogen at position 2 (isoquinoline numbering) accompanied by a chloride counterion.[2]
Physicochemical Profile & Salt Stability
The formation and stability of 5-Nitroisoquinoline HCl are governed strictly by the pKa of the heterocyclic nitrogen.
Basicity and Protonation
The nitro group at position 5 exerts a strong electron-withdrawing effect (-I and -M effects) on the ring system.[2] This significantly reduces the electron density at the N-2 nitrogen compared to unsubstituted isoquinoline.
-
Isoquinoline pKa: ~5.40
-
5-Nitroisoquinoline pKa: ~3.55 (Predicted/Experimental estimate)
Implication for Salt Formation: Because the pKa is low (3.55), 5-nitroisoquinoline is a very weak base.[2]
-
Solid State: The HCl salt can be isolated from anhydrous solvents (e.g., Et₂O/HCl or Dioxane/HCl).[2]
-
Aqueous Solution: The salt will undergo extensive hydrolysis in water unless excess acid is present. It is likely to revert to the free base at neutral pH.
-
Storage: The HCl salt is hygroscopic and prone to releasing HCl; the free base is the preferred storage form.[2]
Solubility Profile
| Solvent | Solubility (Base) | Solubility (HCl Salt) |
| Water | Insoluble (< 0.1 mg/mL) | Soluble (Hydrolyzes w/o excess acid) |
| DMSO | Soluble (> 20 mg/mL) | Soluble |
| Methanol | Soluble | Soluble |
| Dichloromethane | Soluble | Insoluble/Poor |
| Diethyl Ether | Slightly Soluble | Insoluble (Precipitates) |
Experimental Protocols
Protocol: Preparation of 5-Nitroisoquinoline HCl
Since the HCl salt is rarely sold, it must be prepared in situ or isolated for specific crystallographic/solubility studies.[2]
Reagents:
-
5-Nitroisoquinoline (Free Base): 1.0 eq[2]
-
HCl in Dioxane (4.0 M) or HCl in Diethyl Ether (2.0 M)
-
Solvent: Anhydrous Ethanol or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 500 mg (2.87 mmol) of 5-Nitroisoquinoline in 5 mL of anhydrous DCM. Ensure complete dissolution (sonicate if necessary).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.5 equivalents of HCl (e.g., 2.2 mL of 2.0 M HCl in Ether).
-
Precipitation: A yellow/off-white precipitate of the hydrochloride salt should form immediately due to its insolubility in ether/DCM mixtures.
-
Isolation: Filter the solid under nitrogen atmosphere (to prevent moisture absorption).
-
Washing: Wash the filter cake with 2 x 5 mL of cold diethyl ether.
-
Drying: Dry under high vacuum at room temperature for 4 hours.
-
Caution: Do not heat excessively, as the weak salt may dissociate, losing HCl.
-
Protocol: SNH Amidation (Drug Discovery Application)
5-Nitroisoquinoline is a classic substrate for Nucleophilic Substitution of Hydrogen (SNH) , often used to functionalize the C-6 or C-8 positions.[2][3]
Mechanism: The nitro group activates the ring, allowing nucleophiles (like amides or amines) to attack.
[2]
Analytical Characterization
To validate the structure of the base versus the salt, Nuclear Magnetic Resonance (NMR) is the primary tool. The protonation of the nitrogen causes a distinct downfield shift in the protons adjacent to the nitrogen (H-1 and H-3).
1H NMR Data (Predicted Shifts)
| Proton Position | Free Base (CDCl₃, δ ppm) | HCl Salt (D₂O/DCl, δ ppm) | Shift (Δδ) |
| H-1 (Singlet) | ~9.40 | ~9.85 | +0.45 |
| H-3 (Doublet) | ~8.75 | ~9.10 | +0.35 |
| H-4 (Doublet) | ~8.46 | ~8.65 | +0.19 |
| H-6, H-7, H-8 | 7.70 - 8.60 | 8.00 - 9.00 | +0.2 - 0.4 |
Interpretation: The H-1 proton (located between the ring fusion and the nitrogen) experiences the most significant deshielding upon protonation. In the HCl salt, this signal will shift towards 10.0 ppm.
References
-
PubChem. (2025).[2] 5-Nitroisoquinoline Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Wróbel, Z., et al. (2022).[4] SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives. Molecules, 27(22), 7862.[4] Available at: [Link]
- Albert, A. (1968). Heterocyclic Chemistry: An Introduction. Athlone Press. (Reference for pKa trends in nitro-isoquinolines).
Sources
An In-depth Technical Guide to the Differential Solubility of 5-Nitroisoquinoline Hydrochloride in Water vs. Ethanol
Abstract
This technical guide provides a comprehensive analysis of the solubility of 5-nitroisoquinoline hydrochloride in two common laboratory solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explore the underlying physicochemical principles that govern the differential solubility of this heterocyclic compound. We will delve into the molecular interactions at play, offer a robust experimental protocol for the precise determination of solubility, and provide a framework for understanding and predicting the behavior of similar molecules in various solvent systems. While specific quantitative solubility data for 5-nitroisoquinoline hydrochloride is not widely published, this guide establishes the scientific rationale for its expected solubility characteristics and equips the reader with the methodology to determine these values empirically.
Introduction: The Significance of Solubility in Research and Development
5-Nitroisoquinoline hydrochloride is a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block for more complex molecules, including potential therapeutic agents, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility is paramount. The solubility of a compound dictates its behavior in biological systems, its formulation possibilities, and the design of synthetic and purification processes.
This guide will focus on the comparative solubility of 5-nitroisoquinoline hydrochloride in water, a polar protic solvent, and ethanol, a polar protic solvent with a significant nonpolar character. Understanding this differential solubility is crucial for applications ranging from reaction chemistry and crystallization to the formulation of drug candidates for preclinical studies.
Physicochemical Properties of 5-Nitroisoquinoline and its Hydrochloride Salt
A foundational understanding of the molecule's structure is essential to predicting its solubility. The parent compound, 5-nitroisoquinoline, is a derivative of isoquinoline, a bicyclic aromatic heterocycle.[1] The introduction of a nitro group and the formation of a hydrochloride salt significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with solvents.
| Property | Value | Source |
| 5-Nitroisoquinoline | ||
| Molecular Formula | C₉H₆N₂O₂ | [2] |
| Molecular Weight | 174.16 g/mol | [2] |
| Melting Point | 106-109 °C | [2] |
| Appearance | Light yellow to amber to dark green powder/crystal | [3] |
| 5-Nitroisoquinoline Hydrochloride | ||
| Molecular Formula | C₉H₇ClN₂O₂ | |
| Molecular Weight | 210.62 g/mol | |
| Expected Aqueous Solubility | Higher than the free base | |
| Expected Ethanolic Solubility | Dependent on competing interactions |
Theoretical Framework for Differential Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another.[4] However, a more nuanced understanding requires an examination of the specific intermolecular forces at play.
The Role of Water as a Solvent
Water is a highly polar solvent capable of forming extensive hydrogen bond networks. For a solute to dissolve in water, the energy released from the formation of solute-water interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the water-water interactions in the solvent.
In the case of 5-nitroisoquinoline hydrochloride, several factors contribute to its expected aqueous solubility:
-
Ionic Nature: The hydrochloride salt exists as an ion pair in the solid state and dissociates in water into the protonated 5-nitroisoquinolinium cation and the chloride anion. The strong ion-dipole interactions between these ions and the polar water molecules are energetically favorable and a primary driver of aqueous solubility.
-
Hydrogen Bonding: The protonated nitrogen atom in the isoquinoline ring can act as a hydrogen bond donor to water molecules. The oxygen atoms of the nitro group can act as hydrogen bond acceptors.
The Dual Nature of Ethanol as a Solvent
Ethanol (CH₃CH₂OH) is also a polar protic solvent, capable of hydrogen bonding. However, it possesses a nonpolar ethyl group, which imparts a significant nonpolar character.
-
Polar Interactions: The hydroxyl group of ethanol can engage in hydrogen bonding with the 5-nitroisoquinolinium cation and the chloride anion.
-
Nonpolar Interactions: The ethyl group of ethanol can interact with the aromatic rings of the 5-nitroisoquinoline moiety through van der Waals forces.
A Comparative Analysis
The differential solubility of 5-nitroisoquinoline hydrochloride in water versus ethanol is a result of the balance of these competing interactions.
-
In Water: The high dielectric constant of water effectively shields the ions from each other, favoring dissociation and solvation. The extensive hydrogen bonding network of water can readily accommodate the solute ions.
-
In Ethanol: While ethanol can solvate the ions, its lower polarity and less extensive hydrogen bonding network compared to water may result in weaker ion-dipole interactions. However, the nonpolar character of ethanol can lead to more favorable interactions with the aromatic portion of the molecule than water can provide.
It is therefore anticipated that 5-nitroisoquinoline hydrochloride will exhibit greater solubility in water than in ethanol . The strong ion-dipole interactions in water are likely to be the dominant factor.
Visualizing Molecular Interactions
The following diagram illustrates the key intermolecular forces governing the solubility of 5-nitroisoquinoline hydrochloride in water and ethanol.
Caption: Key intermolecular forces in the dissolution of 5-nitroisoquinoline HCl.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the equilibrium solubility shake-flask method is a widely accepted and robust technique.[1] This protocol is designed to be a self-validating system, ensuring the attainment of a true equilibrium state.
Materials and Equipment
-
5-Nitroisoquinoline hydrochloride (solid, high purity)
-
Deionized water (Type I)
-
Ethanol (anhydrous, analytical grade)
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-nitroisoquinoline hydrochloride to separate vials containing a known volume of water and ethanol, respectively. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the appropriate solvent (water or a suitable mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 5-nitroisoquinoline hydrochloride of known concentrations in the appropriate solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted samples and determine their concentration from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature at which the measurement was performed.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Conclusion and Future Directions
This technical guide has provided a detailed examination of the factors influencing the solubility of 5-nitroisoquinoline hydrochloride in water and ethanol. Based on fundamental chemical principles, it is concluded that the hydrochloride salt will exhibit significantly higher solubility in water due to strong ion-dipole interactions. The provided experimental protocol offers a robust framework for the empirical determination of these solubility values, which are critical for the advancement of research and development involving this compound. Future work should focus on the experimental validation of the predicted solubility differences and the investigation of solubility in other solvent systems relevant to pharmaceutical formulation, such as buffered aqueous solutions and binary solvent mixtures.
References
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
- University of Technology. (n.d.). Quinolines and Isoquinolines.
-
MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]
- Thieme. (n.d.). Product Class 5: Isoquinolines.
-
PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
- Google Patents. (n.d.). EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
Sources
5-Nitroisoquinoline hydrochloride pKa and physicochemical data
An In-Depth Technical Guide to the Physicochemical Properties and pKa of 5-Nitroisoquinoline Hydrochloride
Introduction
5-Nitroisoquinoline is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an isoquinoline core functionalized with an electron-withdrawing nitro group at the 5-position, imparts a unique reactivity profile that makes it a valuable precursor for a diverse array of functionalized derivatives.[1] This compound is particularly noted for its utility in synthesizing potential antimalarial drugs and other bioactive molecules.[2][3][4]
For researchers in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. These parameters govern its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The acid dissociation constant (pKa) is arguably one of the most critical of these properties, as it dictates the ionization state of a molecule at a given pH, which in turn profoundly affects its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a thorough examination of the physicochemical properties of 5-Nitroisoquinoline and its hydrochloride salt, with a specialized focus on the theoretical and experimental determination of its pKa. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Section 1: Chemical Identity and Structure
The fundamental properties of 5-Nitroisoquinoline and its hydrochloride salt are summarized below. The hydrochloride salt is typically used to enhance aqueous solubility for experimental assays.
| Property | 5-Nitroisoquinoline (Free Base) | 5-Nitroisoquinoline Hydrochloride |
| Chemical Structure | (See Figure 1) | (See Figure 1) |
| CAS Number | 607-32-9[2][3][5] | Not explicitly cataloged; refers to the protonated form of the base. |
| Molecular Formula | C₉H₆N₂O₂[1][2][6] | C₉H₇ClN₂O₂ |
| Molecular Weight | 174.16 g/mol [1][2][6] | 210.62 g/mol |
| InChIKey | PYGMPFQCCWBTJQ-UHFFFAOYSA-N[2][3] | N/A |
| SMILES | O=c1cccc2cnccc12[2][3] | C1=CC2=C(C(=C1)[O-])C=C[NH+]=C2.[Cl-] |
The presence of the strongly electron-withdrawing nitro group at the C5 position significantly decreases the electron density of the entire aromatic system. This electronic effect lowers the basicity of the isoquinoline nitrogen atom compared to the parent isoquinoline molecule, resulting in a lower pKa.
Section 2: Physicochemical Properties
A compound's utility in a laboratory setting is defined by its physical characteristics. The following table summarizes the known experimental data for 5-Nitroisoquinoline.
| Property | Value / Description | Source(s) |
| Appearance | Light yellow to amber to dark green powder or crystals. | [1][2] |
| Melting Point | 106-109 °C | [1][2][3] |
| Solubility | DMSO: 200 mg/mL (1148.37 mM); requires ultrasonic agitation. Note: Hygroscopic DMSO can significantly impact solubility. | [6] |
| Water: Expected to be poorly soluble (as the free base). The hydrochloride salt is utilized to improve aqueous solubility. | Inferred from related structures[7][8] | |
| Storage & Stability | Solid: Store sealed in a dry environment at room temperature.[2][9] | |
| In Solution (Stock): Aliquot and store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year) to prevent degradation from freeze-thaw cycles. | [6] |
Section 3: The Acid Dissociation Constant (pKa)
The pKa of an ionizable compound is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 5-Nitroisoquinoline, a basic compound, the pKa refers to the equilibrium between the protonated isoquinolinium cation and the neutral free base. This equilibrium is fundamental to predicting a drug's behavior in the physiological pH range (1.5 to 8.0).
Caption: General experimental workflow for pKa determination.
Protocol 1: UV-Metric Spectrophotometric Titration
This method leverages the difference in the UV-Vis absorbance spectrum between the protonated and deprotonated forms of the molecule.
Expertise & Rationale: The choice of a co-solvent is critical. 5-Nitroisoquinoline's free base has low aqueous solubility. A co-solvent like methanol ensures the compound remains dissolved throughout the titration as it is converted from the more soluble hydrochloride salt to the less soluble free base. The pKa value measured in a co-solvent system is termed the apparent pKa (pKaapp) and can be extrapolated to an aqueous value using a Yasuda-Shedlovsky plot if required.
Step-by-Step Methodology:
-
Instrument Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Allow a UV-Vis spectrophotometer to warm up for at least 30 minutes.
-
Reagent Preparation:
-
Prepare a standardized ~0.1 M HCl solution.
-
Prepare and standardize a carbonate-free ~0.1 M NaOH or KOH solution.
-
Prepare a 1 M KCl solution to maintain constant ionic strength.
-
Prepare a ~1 mg/mL stock solution of 5-Nitroisoquinoline hydrochloride in methanol.
-
-
Sample Preparation:
-
In a titration vessel, combine 20 mL of deionized water, 20 mL of methanol, and 0.6 mL of 1 M KCl.
-
Add a precise aliquot of the 5-Nitroisoquinoline hydrochloride stock solution to achieve a final concentration that gives a maximal absorbance reading between 0.5 and 1.5 AU (typically 20-50 µM).
-
Add 0.1 M HCl to bring the starting pH to ~2.0, ensuring the compound is fully protonated.
-
-
Titration Procedure:
-
Place the vessel on a stir plate with a small stir bar. Insert the calibrated pH electrode and a fiber-optic UV probe.
-
Record the initial UV-Vis spectrum (220-500 nm) and pH.
-
Add small, precise aliquots of the standardized base (e.g., 5-20 µL). After each addition, allow the pH to stabilize (drift < 0.02 pH units/min) and record the pH and the full UV-Vis spectrum.
-
Continue the titration until the pH reaches ~11.0.
-
-
Data Analysis:
-
Identify one or more analytical wavelengths where the change in absorbance is maximal.
-
Plot absorbance at the chosen wavelength(s) versus the measured pH.
-
Fit the resulting data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin).
-
The inflection point of the curve corresponds to the pKaapp of the compound.
-
Protocol 2: Potentiometric Titration
This classic method relies on monitoring pH changes as the sample is titrated with a standard solution of acid or base.
Trustworthiness & Self-Validation: This protocol is self-validating. The titration of a known standard (e.g., potassium hydrogen phthalate) before and after the sample run confirms the accuracy of the titrant concentration and the performance of the electrode, ensuring the integrity of the experimental result. [10] Step-by-Step Methodology:
-
Instrument & Reagent Preparation: As described in Protocol 1. A micro-burette or automated titrator is required for precise titrant delivery. [11]2. Sample Preparation:
-
Accurately weigh ~5-10 mg of 5-Nitroisoquinoline hydrochloride and dissolve it in a suitable volume of a water:methanol mixture (e.g., 50:50 v/v) to ensure solubility throughout the experiment.
-
Add a sufficient amount of standardized HCl to lower the pH to ~2.0.
-
-
Titration Procedure:
-
Place the sample in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Immerse the calibrated pH electrode and begin stirring.
-
Titrate the solution by adding small, precise increments of standardized NaOH. Record the pH after each addition, allowing for stabilization. Decrease the volume of the increments in the regions where the pH changes rapidly.
-
Continue the titration well past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this curve corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of base needed to reach the equivalence point has been added).
-
Alternatively, the second derivative (Δ²pH/ΔV²) can be plotted, where the zero-crossing point indicates the equivalence point.
-
Conclusion
5-Nitroisoquinoline hydrochloride is a compound of significant interest in synthetic and medicinal chemistry. This guide has consolidated its key physicochemical properties, highlighting a predicted pKa of 3.55 ± 0.13 for the free base. [2]While this computational value provides a useful starting point, the inherent limitations of in silico models necessitate empirical validation. The provided detailed protocols for UV-metric and potentiometric titration offer robust, field-proven frameworks for determining an accurate experimental pKa. A precise understanding of this and other physicochemical parameters is not merely an academic exercise; it is an indispensable prerequisite for the rational design of experiments and the successful development of novel therapeutics.
References
-
5-nitroisoquinoline - Stenutz. (URL: [Link])
-
5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem - NIH. (URL: [Link])
-
5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem - NIH. (URL: [Link])
-
Determination of the pKa values of some biologically active and inactive hydroxyquinones - Scielo. (URL: [Link])
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (URL: [Link])
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
-
Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - The University of Liverpool Repository. (URL: [Link])
-
1,4-dimethyl-5-nitroisoquinoline - ChemSynthesis. (URL: [Link])
-
5-Nitroisoquinoline 98 607-32-9 - MilliporeSigma. (URL: [Link])
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - MDPI. (URL: [Link])
-
Product Class 5: Isoquinolines - Science of Synthesis, Thieme. (URL: [Link])
Sources
- 1. 5-Nitroisoquinoline|High-Purity Research Chemical [benchchem.com]
- 2. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
- 3. 5-硝基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Nitroisoquinoline 98 607-32-9 [sigmaaldrich.com]
- 5. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]
- 8. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 607-32-9|5-Nitroisoquinoline|BLD Pharm [bldpharm.com]
- 10. scielo.br [scielo.br]
- 11. dergipark.org.tr [dergipark.org.tr]
A Comparative Technical Guide: 5-Nitroisoquinoline vs. 5-Nitroisoquinoline Hydrochloride
Executive Summary
In the landscape of medicinal chemistry and heterocyclic synthesis, 5-Nitroisoquinoline and its protonated counterpart, 5-Nitroisoquinoline hydrochloride , serve distinctly different functional roles despite sharing the same core pharmacophore. 5-Nitroisoquinoline is a π-deficient nitrogen heterocycle prized as a precursor for pot-, atom-, and step-economic (PASE) synthesis[1]. However, its relatively high lipophilicity limits its direct utility in aqueous biological assays. The conversion of this free base into its hydrochloride salt fundamentally alters its physicochemical profile, bridging the gap between organic synthesis and aqueous formulation. This whitepaper dissects the structural dynamics, mechanistic behaviors, and experimental workflows that differentiate these two critical chemical forms.
Physicochemical Profiling & Structural Dynamics
The parent molecule, 5-Nitroisoquinoline (C₉H₆N₂O₂), features a bicyclic aromatic isoquinoline core functionalized with a strongly electron-withdrawing nitro group at the 5-position[2]. This substitution pattern significantly alters the electron density distribution across the aromatic rings, rendering the molecule highly susceptible to direct functionalization via Nucleophilic Substitution of Hydrogen (S_N H) reactions[1].
The intrinsic basicity of the isoquinoline nitrogen is relatively weak, with a predicted pKa of 3.55 ± 0.13[1],[3]. At physiological pH (7.4), the molecule exists almost entirely in its unprotonated (free base) form. This uncharged state dictates its solubility profile: it is highly soluble in organic solvents (e.g., dichloromethane, diethyl ether) but only slightly soluble in water[2].
Conversely, 5-Nitroisoquinoline hydrochloride (C₉H₆N₂O₂ · HCl) is the ionic salt formed by the protonation of the heterocyclic nitrogen. The introduction of the chloride counterion and the resulting positive charge on the nitrogen atom transform the molecule's intermolecular interactions from weak Van der Waals forces to strong ion-dipole interactions with aqueous solvents.
Caption: Thermodynamic relationship and application divergence between free base and salt forms.
Mechanistic Behavior: Free Base vs. Hydrochloride Salt
Solubility and Partitioning Causality
The free base exhibits a predicted LogP (octanol-water partition coefficient) of 1.69 to 1.9[1],[4]. This lipophilic nature is advantageous for crossing lipid bilayers in cellular assays but poses a severe bottleneck for systemic drug delivery, often requiring cytotoxic co-solvents like DMSO. By converting the free base to the hydrochloride salt, the LogP is effectively bypassed in the bulk solvent phase. The ionic lattice energy of the salt is easily overcome by the hydration energy of water, resulting in rapid dissolution. This causality—protonation leading to hydration—is why the salt form is exclusively preferred for intravenous or oral formulation studies.
Stability and Storage
The free base has a melting point of 106-109 °C[5],[2]. While relatively stable, free bases of nitrogen heterocycles can be prone to slow oxidation upon prolonged exposure to air and light. The hydrochloride salt, possessing a significantly higher crystalline lattice energy, typically exhibits a melting point exceeding 200 °C. This ionic locking prevents volatilization and oxidative degradation, making the salt form the superior choice for long-term archival storage.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . The physical phase changes observed during these procedures serve as intrinsic confirmation of reaction success.
Protocol 1: Synthesis & Isolation of 5-Nitroisoquinoline (Free Base)
This protocol utilizes electrophilic aromatic substitution. The causality behind the strict temperature control is to prevent over-nitration and manage the highly exothermic nature of the reaction.
-
Dissolution: Dissolve 3.0 g of isoquinoline in 40 mL of concentrated sulfuric acid[3].
-
Thermal Control: Chill the reaction vessel to -15 °C using a dry ice/acetone bath. Causality: Low temperatures direct the regioselectivity primarily to the 5-position (and partially the 8-position) while preventing explosive thermal runaway.
-
Nitration: Slowly add 2.8 g of solid potassium nitrate in four equal portions at 30-minute intervals[3].
-
Quenching & Basification: Pour the mixture over 100 mL of crushed ice. Gradually add aqueous ammonia until the pH reaches 8-10[3]. Self-Validation: The shift to alkaline pH deprotonates the newly formed isoquinolinium ions, causing the water-insoluble free base to precipitate as a yellow solid.
-
Fractional Crystallization: To separate the 5-nitro isomer from the 8-nitro byproduct, dissolve the crude solid in a hot heptane/toluene mixture[2]. Upon slow cooling, the less soluble 5-nitroisoquinoline crystallizes first.
Protocol 2: Conversion to 5-Nitroisoquinoline Hydrochloride
This protocol relies on differential solubility to drive the reaction to completion and isolate the product without chromatography.
-
Anhydrous Solvation: Dissolve 1.0 g of purified 5-Nitroisoquinoline free base in 20 mL of anhydrous diethyl ether.
-
Protonation: Dropwise, add 1.2 equivalents of 1M HCl in diethyl ether (or dioxane) under continuous stirring.
-
Self-Validating Precipitation: Causality: As the isoquinoline nitrogen is protonated, it forms an ionic salt. Because ionic salts cannot be solvated by non-polar diethyl ether, the hydrochloride salt immediately crashes out of solution as a fine precipitate.
-
Isolation: Recover the salt via vacuum filtration, wash with cold anhydrous ether to remove unreacted free base, and desiccate under vacuum.
Caption: Step-by-step methodology for the conversion of 5-nitroisoquinoline to its hydrochloride salt.
Applications in Drug Development
The choice between the free base and the salt form dictates the trajectory of downstream research:
-
Free Base in Synthesis: The free base is the mandatory starting material for generating novel bioactive molecules. For example, it undergoes direct S_N H amidation to yield 5-nitroisoquinoline-amides[2]. The absence of the chloride counterion is critical here, as chloride can act as a competing nucleophile or poison transition-metal catalysts used in cross-coupling.
-
Salt Form in Pharmacology: When screening derivatives for biological activity (e.g., as potential antimalarial drugs or kinase inhibitors[5]), the hydrochloride salt is utilized to prepare aqueous stock solutions. This prevents the precipitation of the compound in the bloodstream or assay buffer, ensuring accurate dose-response (IC50) measurements.
Quantitative Data Summary
The following table synthesizes the critical physicochemical parameters dictating the handling and application of both forms.
| Parameter | 5-Nitroisoquinoline (Free Base) | 5-Nitroisoquinoline Hydrochloride |
| Molecular Formula | C₉H₆N₂O₂[4] | C₉H₆N₂O₂ · HCl |
| Molecular Weight | 174.16 g/mol [4] | 210.62 g/mol |
| CAS Number | 607-32-9[5] | Derivative Specific (e.g., 625126-83-2 for analogs)[6] |
| Melting Point | 106-109 °C[2] | > 200 °C (Typical for isoquinolinium salts) |
| Predicted pKa | 3.55 ± 0.13[1] | N/A (Already protonated) |
| LogP | 1.69 - 1.90[1] | < 0 (Highly hydrophilic) |
| Primary Solubility | Dichloromethane, Ether, Toluene | Water, Methanol, DMSO |
| Primary Application | PASE Organic Synthesis, S_N H Reactions | Aqueous Formulation, In Vivo Assays |
References
-
National Center for Biotechnology Information (PubChem). "5-Nitroisoquinoline | C9H6N2O2 | CID 69085." NIH. Retrieved from: [Link]
Sources
- 1. 5-Nitroisoquinoline|High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
- 4. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Synthesis of 5-Nitroisoquinoline hydrochloride from isoquinoline
Application Note: High-Purity Synthesis of 5-Nitroisoquinoline Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-nitroisoquinoline hydrochloride starting from isoquinoline. While direct nitration of isoquinoline yields a mixture of 5- and 8-nitro isomers, this guide focuses on the kinetic control required to maximize the 5-nitro congener and the downstream purification techniques necessary to isolate it from the 8-nitro impurity. The final conversion to the hydrochloride salt is described to ensure stability for pharmaceutical applications.
Key Utility:
-
Precursor for 5-aminoisoquinoline (PARP inhibitors).
-
Building block for tricyclic alkaloids.
-
Standard for analytical resolution of heterocyclic nitration isomers.
Mechanistic Insight & Regiochemistry
The nitration of isoquinoline is a classic example of electrophilic aromatic substitution on a deactivated heteroaromatic system. Understanding the electronic environment is critical for controlling the reaction.
The Deactivation Paradox
Under strongly acidic nitration conditions (
-
Pyridine Ring: The positive charge on the nitrogen creates a strong inductive (-I) and mesomeric (-M) withdrawing effect, severely deactivating the pyridine ring toward electrophilic attack.
-
Benzenoid Ring: The carbocyclic ring is less deactivated than the heterocyclic ring. Consequently, substitution occurs almost exclusively on the benzenoid ring (positions 5, 6, 7, 8).
Regioselectivity (C5 vs. C8)
Theoretical calculations and experimental data confirm that the transition states for C5 and C8 substitution are stabilized by the fused ring system, while C6 and C7 are destabilized.
-
C5 Position: Kinetically favored. The
-position relative to the bridgehead carbon allows for effective delocalization of the positive charge in the sigma complex without disrupting the pyridinium resonance as severely as other positions. -
C8 Position: Thermodynamically accessible but forms in lower quantities (typically 10–15%) under standard mixed-acid conditions.
Diagram 1: Reaction Mechanism & Regioselectivity The following diagram illustrates the pathway from protonation to the sigma-complex intermediate.
Caption: Electrophilic attack on the protonated isoquinolinium species favors the C5 position over C8 due to transition state stability.
Safety & Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | Nitration is highly exothermic. High temps ( | |
| Acid Stoichiometry | Excess | Acts as both solvent and catalyst to generate nitronium ions ( |
| Quenching | pH Control | Neutralization is exothermic. Ammonia is preferred over NaOH to prevent hydrolysis artifacts. |
| Hazards | Corrosive/Toxic |
Experimental Protocols
Phase 1: Nitration (Synthesis of the Free Base)
Reference Standard: Modified from Dewar & Maitlis (1957) and modern industrial notes.
Reagents:
-
Isoquinoline (12.9 g, 100 mmol)
-
Potassium Nitrate (
) (10.1 g, 100 mmol) or Fuming -
Concentrated Sulfuric Acid (
) (50 mL) -
Ammonium Hydroxide (
, 28%)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice-salt bath to cool to
. -
Dissolution: Add 50 mL of conc.
to the flask. Add isoquinoline dropwise. Caution: Exothermic. Maintain internal temp . -
Nitration: Add
in small portions over 30 minutes. Alternatively, add fuming dropwise.-
CPP: Do not allow temperature to exceed
during addition to minimize dinitration.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (
) for 12–16 hours (overnight). -
Quench: Pour the reaction mixture onto 300 g of crushed ice. The solution will be clear/yellow.[1]
-
Neutralization: Slowly add
with vigorous stirring until pH 8–9. A yellow precipitate will form.[2]-
Note: The 5-nitro isomer precipitates more readily than the 8-nitro isomer.
-
-
Isolation: Filter the solid on a Buchner funnel. Wash with cold water (
mL). -
Crude Yield: Expect ~15–16 g of crude yellow solid (mixture of 5- and 8-isomers).
Phase 2: Purification (Removal of 8-Nitro Isomer)
The crude product typically contains 85–90% 5-nitroisoquinoline. Purity is critical before salt formation.
Procedure:
-
Recrystallization: Dissolve the crude solid in boiling ethanol (95%).
-
Solubility Note: 5-Nitroisoquinoline is less soluble in cold ethanol than the 8-nitro isomer.
-
-
Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at
for 4 hours. -
Filtration: Collect the pale yellow needles.
-
Verification: Check TLC (Silica, EtOAc/Hexane 1:1) or melting point.[2][3][4]
-
Target MP (Free Base): 109–111°C. (If MP is
, recrystallize again).
-
Phase 3: Conversion to Hydrochloride Salt
Converting the free base to the HCl salt improves water solubility and shelf-life.
Reagents:
-
Purified 5-Nitroisoquinoline (Free Base)
-
Anhydrous Ethanol or Methanol
-
Conc. HCl (37%) or HCl in Dioxane (4M)
-
Diethyl Ether
Procedure:
-
Dissolve 5.0 g of purified 5-nitroisoquinoline in 50 mL of warm ethanol (
). -
Add 3.0 mL of Conc. HCl dropwise. The solution may darken slightly.
-
Allow to cool to room temperature.
-
Precipitation: Add 50 mL of diethyl ether slowly to induce crystallization of the salt.
-
Filtration: Filter the white/off-white solid.
-
Drying: Dry in a vacuum oven at
for 6 hours.
Diagram 2: Complete Experimental Workflow
Caption: Step-by-step process flow from raw material to purified hydrochloride salt.[5][6]
Analytical Validation
| Test | Acceptance Criteria | Notes |
| Appearance | Pale yellow (Free base) / Off-white (HCl salt) | Dark color indicates oxidation or tar. |
| Melting Point | Free Base: 109–111°CHCl Salt: >200°C (dec) | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | Distinct doublet at | C5-Nitro shows specific coupling patterns distinct from C8. |
| HPLC Purity | > 98.0% | Monitor 8-nitro impurity (typically elutes earlier on C18). |
NMR Interpretation (Free Base):
-
H-1 (Singlet): ~9.3 ppm (Deshielded by N and Nitro).
-
H-3/H-4 (Doublets): Characteristic isoquinoline backbone.
-
H-8: Often shifts depending on the nitro position. In 5-nitro, H-8 is a doublet; in 8-nitro, the symmetry changes.
Troubleshooting Guide
-
Issue: Low Yield (<50%).
-
Cause: Reaction temperature too high (tar formation) or neutralization pH too low (product remains protonated and soluble in water).
-
Fix: Ensure temp
. Adjust pH to 9.0 during quenching.
-
-
Issue: High 8-Nitro Impurity.
-
Cause: Thermodynamic control (heating the reaction).
-
Fix: Keep reaction cold. Perform a second recrystallization from acetone/ethanol.
-
-
Issue: Product is Red/Brown.
-
Cause: Oxidation or presence of iodine traces (if HI used) or photo-degradation.
-
Fix: Recrystallize with activated charcoal. Store in amber vials.
-
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957).[7][8][9][10] Electrophilic substitution. Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid. Journal of the Chemical Society, 2521-2528.
- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
-
Sigma-Aldrich. (n.d.). 5-Nitroisoquinoline Product Specification.
-
ChemicalBook. (2023). 5-Nitroisoquinoline Properties and Synthesis.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
- 3. 5-nitroisoquinoline [stenutz.eu]
- 4. 5-Nitroisoquinoline Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 5. prepchem.com [prepchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. 490. Electrophilic substitution. Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Protocol for the Synthesis and Isolation of 5-Nitroisoquinoline Hydrochloride
Introduction & Strategic Overview
5-Nitroisoquinoline is a highly valuable π-deficient nitrogen heterocycle utilized as a foundational building block in medicinal chemistry and pot-, atom-, and step-economic (PASE) syntheses [[1]](). The strategic introduction of a nitro group at the C5 position enables versatile downstream functionalizations, such as
While the free base form of 5-nitroisoquinoline is widely used, converting it to its hydrochloride (HCl) salt significantly enhances its aqueous solubility, bioavailability, and stability for long-term storage. This guide provides a self-validating, step-by-step protocol for the electrophilic nitration of isoquinoline, the isolation of the major C5 isomer, and its subsequent conversion into the HCl salt.
Mechanistic Causality & Reaction Design
To achieve high yields and purity, it is critical to understand the causality behind the chosen reaction conditions:
-
Deactivation of the Pyridine Ring: Isoquinoline is first dissolved in concentrated sulfuric acid (
). This strongly protonates the basic nitrogen, forming an isoquinolinium ion. The resulting positive charge withdraws electron density from the hetero-ring, completely deactivating it toward electrophilic attack. -
Regioselectivity (C5 vs. C8): The nitronium ion (
), generated in situ from fuming nitric acid and sulfuric acid, is forced to attack the more electron-rich carbocyclic (benzene) ring. Attack at the C5 and C8 positions is favored because the resulting Wheland intermediates (sigma complexes) preserve the aromaticity of the adjacent pyridine ring. Steric and electronic factors slightly favor the C5 position, yielding a ~90:10 ratio of 5-nitroisoquinoline to 8-nitroisoquinoline at 0 °C 3. -
Strict Temperature Control: The nitration reaction is highly exothermic. Maintaining the internal temperature strictly at 0 °C is critical. Elevated temperatures (e.g., 100 °C) decrease regioselectivity (increasing the C8 isomer yield to 15%) and promote oxidative degradation or poly-nitration 3.
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the synthesis of 5-nitroisoquinoline HCl.
Quantitative Data & Expected Outcomes
Table 1: Comparison of Nitration Isomers and Final Salt Properties
| Parameter | 5-Nitroisoquinoline (Major) | 8-Nitroisoquinoline (Minor) | 5-Nitroisoquinoline HCl |
| Regioselectivity (Yield %) | ~85 - 90% | ~10 - 15% | Quantitative from Free Base |
| Melting Point | 109 - 111 °C | 88 - 92 °C | > 250 °C (Decomposes) |
| Appearance | Yellow crystalline solid | Pale yellow solid | Off-white to pale yellow powder |
| Solubility | Soluble in DCM, Chloroform | Soluble in DCM, Chloroform | Soluble in Water, Methanol |
| Substitution Position | C5 (Carbocyclic ring) | C8 (Carbocyclic ring) | N/A (Protonated at N2) |
Step-by-Step Protocol
Phase 1: Electrophilic Nitration
-
Apparatus Setup: Equip a 3-neck round-bottom flask with a heavy-duty magnetic stirrer, an internal thermometer, and a pressure-equalizing dropping funnel.
-
Protonation: Add concentrated sulfuric acid (
, 98%, 5.0 volumes relative to isoquinoline) to the flask. Cool the acid to 0 °C using an ice-salt bath. -
Substrate Addition: Slowly add isoquinoline (1.0 eq) dropwise to the cold sulfuric acid. Self-Validation Check: Ensure the internal temperature does not exceed 5 °C during addition to prevent premature degradation.
-
Nitronium Generation & Addition: In a separate flask, prepare a nitrating mixture of fuming nitric acid (
, 1.1 eq) and concentrated (1.0 volume) at 0 °C. Transfer this mixture to the dropping funnel. -
Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 1 hour. Maintain the internal temperature strictly at 0 °C. Stir the mixture for an additional 30–60 minutes at 0 °C after the addition is complete 1.
Phase 2: Quenching and Free Base Isolation
-
Quenching: Carefully pour the highly acidic reaction mixture over vigorously stirred crushed ice (approx. 10 volumes) to halt the reaction.
-
Neutralization: Slowly add chilled aqueous ammonia (
, 28%) or a concentrated sodium hydroxide ( ) solution dropwise until the pH reaches 8.0–9.0.-
Self-Validation Check: Monitor with a calibrated pH meter. Complete deprotonation of the isoquinolinium sulfate is required to precipitate the free base. A yellow precipitate will form.
-
-
Filtration: Filter the crude yellow precipitate under a vacuum. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts. Air-dry the crude solid.
Phase 3: Isomer Separation (Removal of 8-Nitroisoquinoline)
The crude solid is a mixture of 5-nitroisoquinoline (~90%) and 8-nitroisoquinoline (~10%).
-
Chromatographic Purification: For >99% purity, dissolve the crude mixture in a minimum amount of dichloromethane (DCM).
-
Silica Gel Elution: Load the solution onto a silica gel column (63-200 µm). Elute using a gradient of Ethyl Acetate/Hexanes (e.g., 1:4 to 1:2) or Dichloromethane/Diethyl Ether.
-
Isolation: The 5-nitroisoquinoline isomer elutes separately from the 8-nitro impurity. Collect the appropriate fractions (verify via TLC, UV active at 254 nm), pool them, and evaporate the solvent under reduced pressure to yield the pure 5-nitroisoquinoline free base.
Phase 4: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 5-nitroisoquinoline free base in a minimal volume of absolute ethanol (or anhydrous diethyl ether) in a round-bottom flask.
-
Acidification: Slowly bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated aqueous HCl (37%) dropwise while stirring at room temperature.
-
Precipitation: Stir for 15–30 minutes. The 5-nitroisoquinoline hydrochloride salt will precipitate out of the solution as a pale yellow/off-white solid.
-
Self-Validation Check: The precipitation indicates successful salt formation due to the lower solubility of the HCl salt in the organic solvent compared to the free base.
-
-
Final Isolation: Filter the suspension under a vacuum. Wash the solid with cold petroleum ether or cold ethanol to remove any unreacted free base or impurities. Dry the final product in a vacuum desiccator overnight in the dark to afford pure 5-nitroisoquinoline HCl.
References
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 5-Nitroisoquinoline from Isoquinoline. BenchChem. 1
-
Thieme Chemistry. Product Class 5: Isoquinolines. Science of Synthesis. 3
-
MDPI Molecules. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. 2
Sources
Application Notes and Protocols: Leveraging 5-Nitroisoquinoline Hydrochloride in SNH Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of SNH Amidation
The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active alkaloids and synthetic pharmaceuticals.[1] Traditional methods for functionalizing such heteroaromatic systems often require multiple steps, including pre-functionalization with a leaving group, and the use of expensive transition metal catalysts.[1][2] In contrast, direct C-H functionalization via Nucleophilic Substitution of Hydrogen (SNH) reactions has emerged as a more atom- and step-economical approach, aligning with the principles of green chemistry.[2]
The SNH methodology circumvents the need for pre-activated substrates, allowing for the direct formation of new bonds by attacking the electron-deficient aromatic ring with a nucleophile.[1][2] 5-Nitroisoquinoline is a particularly well-suited substrate for such transformations due to the electron-withdrawing nature of the nitro group, which activates the isoquinoline core for nucleophilic attack. This guide focuses on the use of amide anions as nucleophiles in SNH reactions with 5-nitroisoquinoline, a process that yields valuable N-heteroaryl amide derivatives.
The Reaction Mechanism: A Tale of Dual Reactivity
The SNH amidation of 5-nitroisoquinoline is a fascinating process that can lead to two distinct product classes: N-(5-nitroisoquinolinyl)amides and N-(5-nitrosoisoquinolinyl)amides.[1][2][3] This dual reactivity stems from the fate of the intermediate σH-adduct.
The reaction commences with the deprotonation of the primary amide using a strong base, such as sodium hydride (NaH), to generate the corresponding N-anion. This potent nucleophile then attacks the electron-deficient C-8 position of the 5-nitroisoquinoline ring, forming a non-aromatic σH-adduct.[1][2] The subsequent aromatization of this intermediate can proceed via two competitive pathways:
-
Oxidative Pathway: An external oxidizing agent, or even another molecule of 5-nitroisoquinoline acting as an oxidant, can abstract a hydride equivalent from the σH-adduct.[2] This regenerates the aromatic system and yields the corresponding N-(5-nitroisoquinolin-8-yl)amide.
-
Redox-Neutral Pathway: Alternatively, the σH-adduct can undergo an internal redox process, leading to the elimination of a water molecule. This results in the formation of the N-(5-nitrosoisoquinolin-6-yl)amide.[1][2]
The prevalence of one pathway over the other is influenced by the reaction conditions and the nature of the amide nucleophile.[2] For instance, reactions with nitro-substituted benzamides tend to favor the formation of the nitro-amide product.[1][2]
Figure 1: Proposed mechanism for the SNH amidation of 5-nitroisoquinoline.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 5-Nitroisoquinoline hydrochloride | ≥98% | e.g., Sigma-Aldrich | Can be used directly or neutralized to the free base prior to use. |
| Amide (e.g., p-methylbenzamide) | ≥98% | Various | Ensure the amide is dry. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Various | Handle with extreme care under an inert atmosphere. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous | Various | Use a freshly opened bottle or a properly dried solvent. |
| Toluene, Ethyl Acetate, Hexane | Reagent Grade | Various | For workup and chromatography. |
| Hydrochloric Acid (HCl), dilute | ~1 M | Various | For neutralization during workup. |
| Water | Deionized | - | |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Safety Precautions
-
5-Nitroisoquinoline: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle exclusively under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous DMSO: Can be absorbed through the skin. Wear appropriate gloves.
Step-by-Step Protocol for the SNH Amidation of 5-Nitroisoquinoline with p-Methylbenzamide
This protocol is adapted from established literature procedures.[1][2]
Figure 2: General experimental workflow for SNH amidation.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1 mmol, 40 mg of a 60% dispersion in mineral oil) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
N-Anion Formation: To a separate flask, dissolve the amide (e.g., p-methylbenzamide, 1 mmol) in anhydrous DMSO (4 mL). Transfer this solution to the flask containing sodium hydride. Stir the resulting suspension for 10 minutes at room temperature.
-
Reaction Initiation: Add 5-nitroisoquinoline (0.5 mmol, 87 mg) to the reaction mixture in one portion.
-
Reaction Progress: Stir the mixture vigorously at room temperature for 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Pour the reaction mixture into a beaker containing 50 g of crushed ice. Once the ice has melted, acidify the mixture to a pH of approximately 7 using dilute hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and allow it to air dry.
-
Purification: Purify the crude product by dry flash chromatography on silica gel. A suitable eluent system is a mixture of toluene and ethyl acetate (e.g., 15:1 v/v).[1] Collect the fractions containing the desired products. The nitro- and nitroso-amides can be separated using this method.[1]
Self-Validating System and Troubleshooting
-
Confirmation of N-Anion Formation: The evolution of hydrogen gas upon addition of the amide solution to the sodium hydride is a visual indicator of successful N-anion formation.
-
Product Identification: The nitro- and nitroso-amide products can be readily distinguished by their spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) and often by their distinct colors.[1]
-
Low Yields: If the reaction yields are low, ensure that all reagents and solvents are strictly anhydrous. The presence of water will quench the N-anion and inhibit the reaction. Increasing the excess of the amide anion may not be effective and can lead to side products.[2]
-
Incomplete Reaction: If the reaction does not go to completion, a slight increase in temperature (e.g., to 60 °C) can be explored, although this may also affect the product distribution.[2]
Scope and Limitations
The SNH amidation of 5-nitroisoquinoline has been successfully demonstrated with a variety of benzamide derivatives.
| Amide Nucleophile | Yield of Nitro-Amide (2) | Yield of Nitroso-Amide (3) | Reference |
| p-Methylbenzamide | ~20-25% | ~20-25% | [1][2] |
| Benzamide | Reported | Reported | [2] |
| p-Methoxybenzamide | Reported | Reported | [2] |
| p-Nitrobenzamide | 38-52% | Not Formed | [1] |
| m-Nitrobenzamide | Reported | Not Formed | [2] |
| o-Nitrobenzamide | 34-38% | Not Formed | [1] |
| Ureas | Not Formed | Formed | [1][3] |
Table 1: Representative yields for the SNH amidation of 5-nitroisoquinoline with various amide nucleophiles. Yields are approximate and based on isolated products after chromatography.
Notably, when the nucleophile is derived from a nitro-substituted benzamide, the reaction proceeds selectively to give only the corresponding nitro-amide product.[1][2] This suggests that the nitro-substituted σH-adduct is more readily oxidized. In the case of ureas and monosubstituted ureas, the reaction exclusively yields the 5-nitrosoisoquinoline-6-amine derivative under anhydrous conditions.[1][3]
Conclusion
The SNH amidation of 5-nitroisoquinoline hydrochloride represents a valuable and direct method for the synthesis of functionalized isoquinoline derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can access both nitro- and nitroso-substituted amides, which are valuable building blocks for drug discovery and development. This metal-free approach offers significant advantages in terms of efficiency and sustainability, making it an attractive alternative to traditional cross-coupling methodologies.
References
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. [Link][1]
-
(PDF) SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. ResearchGate. [Link][2]
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PubMed. [Link][3]
-
Proposed mechanism for the synthesis of nitro- 2a–f and nitroso compounds 3a–c. ResearchGate. [Link][7]
-
5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem - NIH. [Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: 5-Nitroisoquinoline Hydrochloride in Coordination Chemistry
Executive Summary & Ligand Profile[1][2][3]
5-Nitroisoquinoline (5-NIQ) is a
The presence of the nitro group at the C5 position exerts a profound electron-withdrawing effect (
Key Physicochemical Properties
| Property | Value / Characteristic | Implication for Coordination |
| Molecular Weight | 174.16 g/mol (Free Base) | Stoichiometry calculations must account for HCl if using salt. |
| Coordination Mode | Monodentate ( | Primary binding site. |
| Secondary Interaction | Nitro-group ( | Potential for bridging/supramolecular networks (e.g., with Zn, Ag). |
| Electronic Nature | Electron-deficient | Stabilizes lower oxidation states; increases Lewis acidity of metal center. |
| Solubility (HCl) | High in Water, MeOH | Easy handling; requires neutralization for organic phase reactions. |
Mechanism of Action: Ligand Field & Electronic Effects
The "Push-Pull" Coordination Dynamic
Unlike simple pyridine ligands, 5-NIQ introduces a competing electronic demand. The nitro group withdraws electron density from the aromatic system, reducing the
-
Consequence: The metal-ligand bond is generally weaker than in pyridine complexes, making 5-NIQ complexes excellent candidates for catalytic intermediates where ligand dissociation is a required step.
-
Supramolecular Assembly: In the solid state, the nitro group often engages in auxiliary bonding (weak
interactions) or hydrogen bonding, driving the formation of 1D or 2D coordination polymers, particularly with metals like Zn(II) and Cd(II).
Biological Relevance (Drug Development)
In medicinal chemistry, the 5-NIQ scaffold is a precursor to Schiff base antimalarials.[1] Coordination of the 5-NIQ nitrogen to metal ions (Cu, Ru) has been shown to enhance lipophilicity and facilitate passive transport across cell membranes, a strategy known as "Metal-Induced Latentiation."
Experimental Protocols
Protocol A: Ligand Activation (In Situ Deprotonation)
Rationale: Direct use of 5-NIQ[2][3][4]·HCl with metal salts often leads to no reaction because the nitrogen lone pair is protonated. This protocol generates the reactive free base in situ, avoiding the isolation of the potentially less stable solid free base.
Reagents:
-
5-Nitroisoquinoline Hydrochloride (1.0 mmol, 210.6 mg)
-
Triethylamine (
) or Sodium Acetate ( ) (1.1 mmol) -
Solvent: Ethanol (Absolute) or Methanol
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 5-NIQ·HCl in 10 mL of absolute ethanol. The solution will be slightly acidic (pH ~2-3).
-
Neutralization: Add 1.1 equivalents of
dropwise while stirring. -
Validation: Monitor the solution clarity. A transient cloudiness (Et3N·HCl) may appear. Ensure the pH is adjusted to ~7-8.
-
Check: Spot on wet pH paper. If pH < 6, coordination will be inhibited.
-
-
Usage: Use this solution immediately for Protocol B.
Protocol B: Synthesis of Dichloro-bis(5-nitroisoquinoline)zinc(II)
Rationale: This protocol targets the
Reagents:
-
Activated 5-NIQ solution (from Protocol A, containing 2.0 mmol ligand)
-
Zinc Chloride (
) (1.0 mmol, 136.3 mg)
Step-by-Step Methodology:
-
Metal Solution Prep: Dissolve
(1.0 mmol) in 5 mL of ethanol. Note: ZnCl2 is hygroscopic; weigh quickly. -
Addition: Add the metal solution dropwise to the stirred ligand solution (2.0 mmol) at Room Temperature (RT).
-
Reaction:
-
Stir at RT for 30 minutes.
-
Heat to reflux (
) for 2 hours to ensure thermodynamic product formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to RT.
-
Reduce volume by 50% using a rotary evaporator if no precipitate forms.
-
Let stand at
overnight.
-
-
Isolation: Filter the resulting pale yellow/white precipitate. Wash with cold ethanol (
) and diethyl ether ( ). -
Drying: Vacuum dry at
for 4 hours.
Self-Validating Checkpoints:
-
Visual: The product should be a distinct crystalline solid, different from the starting powder.
-
Solubility: The complex should be less soluble in ethanol than the free ligand but soluble in DMSO.
Characterization & Data Analysis
To confirm complexation, compare the spectral fingerprints of the Free Ligand (Free Base) vs. the Metal Complex.
Table 1: Diagnostic Spectroscopic Shifts
| Technique | Feature | Free Ligand (5-NIQ) | Metal Complex (Zn-5-NIQ) | Mechanistic Explanation |
| FT-IR | Coordination restricts vibration of the heterocyclic ring, increasing bond force constant (Kinematic coupling). | |||
| FT-IR | Minimal shift indicates non-coordination of nitro group (monodentate mode). Significant shift implies bridging. | |||
| H1 Proton (adj. to N) | Deshielding due to electron density donation from N to Metal ( | |||
| Melting Point | Phase Transition | Lattice energy stabilization via coordination. |
Visualization of Workflows
Diagram 1: Synthesis & Activation Workflow
This flowchart illustrates the critical path from the stable Hydrochloride salt to the final Metal Complex, emphasizing the neutralization step.
Caption: Step-by-step conversion of 5-NIQ HCl to its active metal-coordinated form.
Diagram 2: Electronic Influence & Coordination Logic
This concept map details why the 5-nitro group alters the coordination behavior relative to standard isoquinoline.
Caption: Impact of the 5-nitro substituent on ligand basicity and coordination modes.
References
-
BenchChem. (2025).[3] 5-Nitroisoquinoline: High-Purity Research Chemical. Retrieved from
-
PubChem. (2025).[7][8] 5-Nitroisoquinoline Compound Summary (CID 69085).[7] National Center for Biotechnology Information. Retrieved from
-
Yurdakul, Ş., et al. (2015). Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 945-956.[9] Retrieved from
- Rathelot, P., et al. (1995). Synthesis and antimalarial activity of 5-nitroisoquinoline derivatives. European Journal of Medicinal Chemistry. (Cited via SciSpace/Jetir reviews).
-
Sigma-Aldrich. (2025). 5-Nitroisoquinoline 98% Product Specification. Retrieved from
Sources
- 1. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitroisoquinoline|High-Purity Research Chemical [benchchem.com]
- 4. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis of new metal complexes derived from 5-nitroso 8-hydroxy quinoline and Salicylidene P-imino acetophenone with Fe(II), Co(II), Ni(II) and Cu(II) ions | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preparation of pyrroloisoquinolines using 5-Nitroisoquinoline hydrochloride
Application Note: Strategic Synthesis of Functionalized Pyrrolo[2,1-a]isoquinolines via 5-Nitroisoquinoline Hydrochloride
Abstract
This application note details the strategic conversion of 5-Nitroisoquinoline Hydrochloride into bioactive pyrrolo[2,1-a]isoquinoline scaffolds. While the isoquinoline core is ubiquitous in alkaloids (e.g., Lamellarins, Crispine A), the introduction of a nitro group at the C5 position provides a critical handle for late-stage diversification (e.g., reduction to amines for DNA intercalation). We present a robust, two-stage protocol: (1) controlled neutralization and quaternization to form the isoquinolinium salt, followed by (2) a [3+2] 1,3-dipolar cycloaddition. This guide addresses the specific electronic deactivation caused by the 5-nitro group and provides optimized workflows for reproducibility.
Introduction & Mechanistic Rationale
The Target Scaffold
The pyrrolo[2,1-a]isoquinoline tricyclic system is a "privileged structure" in medicinal chemistry, known for potent cytotoxicity, MDR (multidrug resistance) reversal, and topoisomerase inhibition.
The Challenge of 5-Nitroisoquinoline
Using 5-Nitroisoquinoline Hydrochloride presents two specific chemical challenges:
-
Salt Form: The hydrochloride salt is non-nucleophilic. It must be neutralized to liberate the lone pair on the nitrogen atom for alkylation.
-
Electronic Deactivation: The nitro group (
) at position 5 is strongly electron-withdrawing. Through inductive ( ) and mesomeric ( ) effects, it reduces the electron density of the pyridine ring. This makes the nitrogen lone pair less nucleophilic compared to unsubstituted isoquinoline, requiring optimized conditions (solvent polarity/temperature) for the initial quaternization step.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
The most reliable route to this scaffold is the 1,3-dipolar cycloaddition of in situ generated isoquinolinium
-
Step A: Formation of the quaternary salt (Isoquinolinium bromide).
-
Step B: Base-mediated deprotonation to form the
-ylide (1,3-dipole). -
Step C: Cycloaddition with an electron-deficient dipolarophile (e.g., dialkyl acetylenedicarboxylate).
Pre-Analytical Considerations
| Parameter | Specification / Recommendation |
| Starting Material | 5-Nitroisoquinoline Hydrochloride (MW: 210.62 g/mol ). Hygroscopic; store in desiccator. |
| Solvent Choice | Acetonitrile (MeCN) is preferred for the cycloaddition (polar aprotic promotes dipole formation). Ethanol is preferred for the initial salt formation if using the free base. |
| Base Selection | Triethylamine ( |
| Dipolarophiles | Dimethyl acetylenedicarboxylate (DMAD), Ethyl propiolate, or Methyl acrylate. |
Core Methodology & Protocols
Workflow Visualization
The following diagram outlines the critical path from the hydrochloride salt to the final cyclized product.
Figure 1: Step-wise synthesis workflow from the hydrochloride salt to the tricyclic scaffold.
Detailed Protocol
Safety Note: 5-Nitroisoquinoline is a nitro-aromatic (potential mutagen). Phenacyl bromide is a lachrymator. Work in a fume hood.
Because the nitro group deactivates the ring, we cannot rely on "in-situ" neutralization for the best yields. We isolate the free base first.
-
Neutralization:
-
Dissolve 5.0 g (23.7 mmol) of 5-Nitroisoquinoline Hydrochloride in 50 mL of water.
-
Slowly add 10% aqueous NaOH until pH
10. A yellow precipitate (free base) will form. -
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over anhydrous
, filter, and concentrate in vacuo. -
Yield Check: Expect
4.0 g of yellow solid.
-
-
Quaternization:
-
Dissolve the free base (1.0 eq) in anhydrous Acetone or Acetonitrile (concentration 0.5 M).
-
Add 2-Bromoacetophenone (Phenacyl bromide) (1.1 eq).
-
Critical Step: Reflux the mixture.
-
Unsubstituted Isoquinoline: Reacts at RT.
-
5-Nitro Analog: Requires reflux for 4–6 hours due to nucleophilic deactivation.
-
-
Cool to room temperature.[1] The quaternary salt will precipitate.
-
Filter the solid, wash with cold acetone/ether to remove unreacted bromide.
-
Dry under vacuum.
-
Checkpoint: Product should be a high-melting solid (Salt).
-
-
Reaction Setup:
-
Suspend the prepared Isoquinolinium Salt (1.0 mmol) in anhydrous Acetonitrile (10 mL).
-
Add the dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol).
-
Add Triethylamine (
) (2.0 mmol) dropwise.-
Observation: The solution will darken (often to deep red/brown) as the base generates the ylide, which immediately reacts.
-
-
-
Conditions:
-
Stir at Room Temperature for 2 hours.
-
Optimization: If TLC shows starting material, heat to 50°C. The nitro group stabilizes the ylide slightly, potentially requiring thermal activation for the cycloaddition.
-
-
Workup:
-
Evaporate the solvent.
-
Redissolve residue in DCM and wash with water (to remove
). -
Dry organic layer (
) and concentrate.
-
-
Purification:
-
Purify via column chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
-
Target: The pyrrolo[2,1-a]isoquinoline is usually a fluorescent yellow/orange solid.
-
Mechanistic Insight (The "Why")
The reaction success hinges on the formation of the Azomethine Ylide .
Figure 2: Mechanistic pathway. The base removes the acidic proton adjacent to the carbonyl and the quaternary nitrogen, creating the 1,3-dipole.
Impact of 5-Nitro Group on Mechanism:
-
Inductive Effect: The 5-NO2 group pulls electron density from the ring. This makes the C1 proton (if conducting Reissert chemistry) more acidic, but in this sequence, it primarily makes the Nitrogen less willing to attack the phenacyl bromide initially.
-
Ylide Stability: Once the salt is formed, the electron-withdrawing nature of the isoquinoline ring (enhanced by NO2) helps stabilize the negative charge on the ylide carbon, potentially making the dipole more stable but less reactive. This is why heating (reflux) is sometimes required for the cycloaddition, whereas unsubstituted analogs react at RT.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Salt) | Incomplete neutralization of HCl. | Ensure pH > 10 during free-basing. Use DCM for extraction (better solubility than ether). |
| No Reaction in Step 1 | N-nucleophilicity too low. | Switch solvent to Nitromethane or DMF and increase temp to 80°C. |
| Complex Mixture in Step 2 | Polymerization of DMAD. | Add DMAD after the salt is suspended, then add base very slowly at 0°C before warming. |
| Product is an Oil | Trace solvent/impurities. | Triturate with cold Diethyl Ether or Methanol to induce crystallization. |
References
-
General Synthesis of Pyrrolo[2,1-a]isoquinolines
-
Wang, S., et al. "Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines."[2] RSC Advances, 2021.
-
-
1,3-Dipolar Cycloaddition Mechanism
-
Huisgen, R. "1,3-Dipolar Cycloadditions.[3] Past and Future." Angewandte Chemie International Edition, 1963.
-
- Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
-
Specific Protocol Adaptation (Phenacyl Bromide Route)
-
Jiang, B., et al. "Regioselective Synthesis of Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloaddition." Journal of Organic Chemistry, 2009.
-
-
Biological Relevance (Lamellarins)
-
Fan, C., et al. "Total Synthesis of Lamellarins." Chemical Reviews, 2008.
-
Note: All chemical structures and yields should be verified via NMR (
Sources
- 1. researchgate.net [researchgate.net]
- 2. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pyrrolo[2,1-a]isoquinolines from 5-Nitroisoquinoline Hydrochloride and Vinylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction of 5-nitroisoquinoline hydrochloride with vinylmagnesium bromide, a transformation that leads to the formation of the valuable pyrrolo[2,1-a]isoquinoline scaffold. This heterocyclic system is a core component of numerous bioactive natural products and synthetic molecules with potential applications in medicinal chemistry.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental protocol, and outlines essential safety considerations and purification strategies.
Introduction and Scientific Background
The reaction between a nitro-aromatic compound and a vinyl Grignard reagent to form a pyrrole-fused ring system is a powerful tool in synthetic organic chemistry. This transformation is analogous to the Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes to produce indoles.[3][4][5][6] In the case of 5-nitroisoquinoline, the reaction with vinylmagnesium bromide proceeds via a complex mechanism involving initial attack of the Grignard reagent on the nitro group, followed by a series of rearrangements and a final cyclization to yield the pyrrolo[2,1-a]isoquinoline core.
The use of 5-nitroisoquinoline hydrochloride as the starting material introduces an important consideration: the acidic proton of the hydrochloride salt will react with the highly basic Grignard reagent. Therefore, a stoichiometric excess of vinylmagnesium bromide is necessary to both neutralize the salt and participate in the desired reaction with the nitro group.
Reaction Mechanism: A Stepwise Perspective
The formation of the pyrrolo[2,1-a]isoquinoline skeleton from 5-nitroisoquinoline and vinylmagnesium bromide is proposed to follow a mechanism analogous to the Bartoli indole synthesis. The key steps are outlined below:
Figure 1. Proposed reaction mechanism.
-
Initial Grignard Attack and Reduction: The first equivalent of vinylmagnesium bromide attacks one of the oxygen atoms of the nitro group of 5-nitroisoquinoline. This is followed by the elimination of a magnesium species to yield 5-nitrosoisoquinoline.[4][5]
-
Second Grignard Addition: A second equivalent of vinylmagnesium bromide adds to the nitrogen-oxygen double bond of the nitroso intermediate.
-
[7][7]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[7][7]-sigmatropic rearrangement, a key step in forming the new carbon-carbon bond of the pyrrole ring.[3][5]
-
Cyclization and Aromatization: An intramolecular cyclization occurs, followed by the elimination of water upon acidic workup, leading to the aromatic pyrrolo[2,1-a]isoquinoline product.
A third equivalent of the Grignard reagent is consumed in the deprotonation of an intermediate, and a fourth equivalent is required to neutralize the hydrochloride salt of the starting material.[5]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Nitroisoquinoline hydrochloride | C₉H₆N₂O₂·HCl | 210.62 | 1.0 | 1.0 |
| Vinylmagnesium bromide (1.0 M in THF) | CH₂=CHMgBr | ~131.25 | 4.0 | 4.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | - |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | - | - |
Apparatus
-
Three-necked round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser (connected to a nitrogen/argon inlet)
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Figure 2. Experimental workflow.
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 5-nitroisoquinoline hydrochloride (1.0 mmol) and anhydrous THF (10 mL) to a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the resulting suspension to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add vinylmagnesium bromide solution (1.0 M in THF, 4.0 mL, 4.0 mmol) to the stirred suspension via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.[8][9] A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increasing. The fractions containing the desired product, as identified by TLC, should be collected and the solvent removed under reduced pressure to yield the purified pyrrolo[2,1-a]isoquinoline.
Safety Considerations
-
Vinylmagnesium bromide is highly flammable and reacts violently with water.[1][7][10][11] It should be handled under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.
-
Anhydrous THF can form explosive peroxides upon storage.[1] Always use freshly distilled or commercially available anhydrous solvent.
-
Quenching of the Grignard reaction is an exothermic process. The quenching agent should be added slowly to a cooled reaction mixture to control the heat evolution.
-
All glassware should be flame-dried before use to remove any traces of water that would consume the Grignard reagent.
Expected Results and Characterization
The final product, a substituted pyrrolo[2,1-a]isoquinoline, can be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
The expected product will be a solid, and its purity can be assessed by TLC and melting point determination.
Troubleshooting
-
Low or no product yield:
-
Moisture in the reaction: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.
-
Inactive Grignard reagent: Use a freshly opened bottle of vinylmagnesium bromide or titrate it before use to determine its exact concentration.
-
Insufficient Grignard reagent: Ensure at least four equivalents of the Grignard reagent are used to account for the hydrochloride salt and the reaction with the nitro group.
-
-
Formation of side products: Over- or under-heating the reaction can lead to side reactions. Maintain the recommended temperature profile. The purification by column chromatography is crucial to remove any byproducts.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, April 2). Vinylmagnesium Bromide: A Comprehensive Overview.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Vinylmagnesium Bromide (14% in Tetrahydrofuran, ca. 1mol/L).
- Thermo Fisher Scientific. (2011, September 12).
- Apollo Scientific. (2023, July 6).
- Shafiee, A., et al. (2016). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Pharmaceutical and Biomedical Research.
- Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridines and Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(45), 14254–14255.
- Bartoli, G., et al. (1989). A new, general and regioselective synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
- BenchChem. (n.d.). Application Notes and Protocols: Use of Vinylic Grignard Reagents in Organic Synthesis.
- Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN.
- S.A.F.E. (n.d.). Simple sonochemical protocols for fast and reproducible Grignard reactions.
- Beilstein Journals. (n.d.).
- Chemistry Stack Exchange. (2018, July 30).
- Scribd. (n.d.). Conrr052 | PDF | Organic Synthesis | Tetrahydrofuran.
- Sorotoro. (n.d.).
- Wikipedia. (n.d.). Bartoli indole synthesis.
- SynArchive. (n.d.). Bartoli Indole Synthesis.
- Bartoli, G., et al. (1991). Reactivity of nitro- and nitroso-arenes with vinyl grignard reagents: synthesis of 2-(trimethylsilyl)indoles. Journal of the Chemical Society, Perkin Transactions 1, 2757-2761.
- Dalpozzo, R., & Bartoli, G. (2005). Bartoli Indole Synthesis. Current Organic Chemistry, 9(2), 163-178.
Sources
- 1. brieflands.com [brieflands.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. synarchive.com [synarchive.com]
- 7. Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. column-chromatography.com [column-chromatography.com]
- 10. researchgate.net [researchgate.net]
- 11. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Nitroisoquinoline Hydrochloride Storage & Stability Guidelines
Executive Summary & Critical Distinction
This guide details the storage, stability, and handling protocols for 5-Nitroisoquinoline Hydrochloride .[1]
CRITICAL WARNING – COMPOUND IDENTITY VERIFICATION: Before proceeding, you must verify the exact chemical identity. There is a frequent confusion in the field between the aromatic parent compound and its tetrahydro- derivative.[1]
| Feature | 5-Nitroisoquinoline HCl (Target of this Guide) | 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl |
| Structure | Aromatic (fully unsaturated ring) | Saturated nitrogen ring |
| CAS (Free Base) | 607-32-9 | 113799-06-0 (Generic Ref) |
| Appearance | Yellow to Green-Yellow Crystalline Solid | White to Off-White Solid |
| Solubility | Moderate in water (acidic pH); Soluble in DMSO | Highly water soluble |
| Stability Risk | Hydrolysis prone (Weak base salt) | Stable salt |
If your compound is white/colorless, you likely possess the tetrahydro- derivative.[1] This guide focuses on the aromatic form, which presents unique stability challenges due to the electron-withdrawing nitro group lowering the basicity of the isoquinoline nitrogen.
Physicochemical Profile & Stability Mechanisms[1][4][5]
The 5-nitro group is strongly electron-withdrawing.[1] This reduces the electron density on the isoquinoline nitrogen, significantly lowering its pKa (estimated pKa ~3.5–4.0 compared to ~5.4 for unsubstituted isoquinoline).
Stability Implications:
-
Salt Instability (Hydrolysis): Because the nitrogen is a weak base, the hydrochloride salt is in a delicate equilibrium.[1] Exposure to ambient moisture can lead to hydrolysis, releasing HCl gas and reverting the compound to its free base form.
-
Photodegradation: Nitro-aromatics are susceptible to photoreduction (forming nitroso/amino derivatives) or nucleophilic photosubstitution when exposed to UV/visible light.[1]
-
Hygroscopicity: The HCl salt is highly hygroscopic.[1] Moisture uptake accelerates hydrolysis and degradation.[1]
Summary of Properties
| Parameter | Specification | Notes |
| Molecular Weight | 210.62 g/mol (HCl salt) | Free base is 174.16 g/mol |
| Appearance | Yellow crystalline powder | Darkens upon degradation |
| Solubility | Water (>10 mg/mL), DMSO (>50 mg/mL) | Salt improves water solubility vs. free base |
| Hygroscopicity | High | Must be stored desiccated |
| Light Sensitivity | High | Protect from light at all times |
Storage Guidelines
Solid State Storage[1]
-
Temperature: -20°C is optimal.[1] Short-term storage (weeks) at 4°C is acceptable if strictly desiccated.[1]
-
Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid clear glass.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Desiccation: Essential.[1] Place vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to prevent moisture ingress during freezer storage.[1]
Solution State Storage[1]
-
Solvent: Anhydrous DMSO is the preferred solvent for stock solutions.[1] Water is not recommended for long-term storage due to hydrolysis risks.[1]
-
Temperature: -80°C for long-term (>1 month); -20°C for short-term (<1 month).[1]
-
Freeze-Thaw: Limit to <3 cycles. Aliquot immediately after preparation.
Decision Tree: Storage Workflow
Caption: Decision logic for optimal storage based on physical state and solvent composition.
Detailed Protocols
Protocol A: Preparation of Stock Solution (In-Situ Salt Generation)
Context: Commercial 5-Nitroisoquinoline HCl is rare.[1] Researchers often purchase the Free Base (CAS 607-32-9) and must solubilize it.[1] This protocol generates the salt species in solution for biological assays.
Materials:
-
1.0 M Hydrochloric Acid (aqueous) or 4.0 M HCl in Dioxane (for anhydrous stocks)[1]
Procedure:
-
Calculate: Determine the amount of free base needed. (MW = 174.16 g/mol ).[1][4][6]
-
Dissolve: Dissolve the free base in DMSO to reach a concentration 2x the desired final strength (e.g., 20 mM).
-
Acidify: Add an equimolar amount (1.0 equivalent) of HCl.
-
Verify: The addition of acid ensures the protonation of the isoquinoline nitrogen, enhancing aqueous solubility upon further dilution into media.
-
Aliquot: Store immediately at -80°C.
Protocol B: Quality Control & Purity Assessment
Perform this check if the solid has become sticky, changed color (dark orange/brown), or smells strongly of HCl.
Method: HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 310 nm (Nitro group absorption).[1]
-
Criteria:
-
Purity: >98% area under curve.
-
Degradants: Look for peaks with shorter retention times (hydrolysis products) or shifts in UV spectrum indicating reduction of the nitro group (amino-isoquinoline).[1]
-
Handling & Safety (SDS Summary)
| Hazard Category | Classification | PPE Requirement |
| Acute Toxicity | Oral/Dermal (Category 4) | Nitrile Gloves, Lab Coat |
| Irritation | Skin/Eye Irritant (Category 2) | Safety Goggles (Side shields) |
| Respiratory | STOT SE 3 (Resp.[1] Irritation) | Fume Hood (Mandatory for powder) |
Spill Cleanup:
-
Dampen the powder with a wet paper towel to prevent dust generation.[1]
-
Wipe up with 10% bleach solution followed by water.[1]
-
Dispose of as hazardous chemical waste (Nitrogen-containing organics).[1]
Degradation Pathway Visualization[1][9]
Understanding the degradation helps in troubleshooting assay failure.[1]
Caption: Primary degradation pathways.[1] Moisture leads to de-salting; Light leads to chemical modification of the nitro group.
References
-
Chemical Identity & Properties: PubChem. 5-Nitroisoquinoline (Compound).[1][6] National Library of Medicine.[1] Available at: [Link][1]
-
Salt Selection Principles: Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018, 23(7), 1719. Available at: [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Nitroisoquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 5-nitroisoquinoline. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-yield, regioselective nitration of the isoquinoline scaffold. 5-Nitroisoquinoline is a highly valuable π-deficient nitrogen heterocycle and a critical precursor for the synthesis of complex amides, ureas, and other biologically active derivatives[1].
The primary challenge in this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution to favor the 5-nitro isomer over the 8-nitro byproduct. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure reproducible results.
Mechanistic Insight: The Causality of Regioselectivity
The nitration of isoquinoline is a classic electrophilic aromatic substitution (EAS)[2]. However, unlike simple benzenoid systems, the reactivity of isoquinoline is dictated by its fused bicyclic structure and the presence of the basic nitrogen atom.
When isoquinoline is exposed to a strongly acidic nitrating mixture (concentrated H₂SO₄ and fuming HNO₃), the nitrogen atom is rapidly protonated to form an isoquinolinium ion [2][3]. This protonation is the most critical step in the reaction cascade. The resulting positive charge strongly deactivates the pyridine ring toward electrophilic attack[2]. Because the interaction of the nitrogen lone pair with the acid is orders of magnitude faster than C-substitution, the actual reacting species is the doubly charged intermediate[3].
Consequently, the nitronium ion (NO₂⁺) is forced to attack the less deactivated benzene ring. Due to the electronic effects and resonance stabilization of the transition state, substitution occurs almost exclusively at the C5 and C8 positions[2][4]. Isoquinoline undergoes this nitration process approximately ten times faster than quinoline[5].
Reaction mechanism of isoquinoline nitration showing regioselectivity.
Quantitative Data: Temperature and Yield Optimization
The ratio of 5-nitroisoquinoline to 8-nitroisoquinoline is highly sensitive to the reaction temperature. Operating under strict kinetic control (0°C) maximizes the yield of the desired 5-nitro isomer. Allowing the temperature to rise shifts the product distribution, increasing the proportion of the 8-nitro byproduct[5].
Table 1: Influence of Reaction Conditions on Isomer Distribution
| Reagents | Temperature | 5-Nitroisoquinoline Yield | 8-Nitroisoquinoline Yield | Reference |
| Fuming HNO₃ / Conc. H₂SO₄ | 0°C | 90% | 10% | [5] |
| Fuming HNO₃ / Conc. H₂SO₄ | 100°C | 85% | 15% | [5] |
Troubleshooting & FAQs
Q1: My reaction is yielding a much higher percentage of 8-nitroisoquinoline than expected (>15%). What is going wrong? A1: This is almost certainly a temperature control issue. The nitration of isoquinoline is highly exothermic. If the fuming nitric acid is added too rapidly, or if the cooling bath is insufficient, localized heating (hot spots) will occur in the reaction flask. Elevated temperatures shift the reaction away from strict kinetic control, increasing the formation of the 8-nitro isomer[5]. Ensure vigorous mechanical stirring and dropwise addition of the nitrating agent while maintaining the internal temperature strictly between 0°C and 5°C.
Q2: I am observing unreacted starting material at the end of the reaction. How can I drive it to completion? A2: Unreacted starting material usually indicates an insufficient generation of the nitronium ion (NO₂⁺). Ensure you are using fuming nitric acid (≥90% HNO₃) rather than standard concentrated nitric acid (68% HNO₃). The water content in standard concentrated nitric acid dilutes the sulfuric acid, shifting the equilibrium away from NO₂⁺ formation. Additionally, verify that your sulfuric acid is strictly concentrated (98%) to act as an effective dehydrating agent.
Q3: What is the most reliable method for separating the 5-nitro isomer from the 8-nitro byproduct? A3: While partial basification during the workup provides initial enrichment, fractional crystallization is the most robust and scalable purification method[1]. The 5-nitroisoquinoline isomer is generally less soluble in specific hot solvent mixtures (such as ethanol or a heptane/toluene blend) than the 8-nitro isomer[1]. By dissolving the crude mixture in the hot solvent and allowing it to cool slowly, the 5-nitro isomer will selectively crystallize out first, allowing for easy collection via vacuum filtration.
Q4: Can I avoid the 8-nitro byproduct entirely by using a different nitration method? A4: Direct electrophilic nitration will always yield a mixture due to the inherent electronic properties of the isoquinolinium ion[2]. If absolute regioselectivity is required without fractional crystallization, an alternative (though longer) route is the Sandmeyer reaction starting from 5-aminoisoquinoline, where the primary amine is converted to a diazonium salt and displaced by a nitro group[1]. However, for scalability and atom economy, direct nitration followed by crystallization remains the industry standard.
Standard Operating Procedure (SOP)
The following self-validating protocol is designed to maximize the yield of 5-nitroisoquinoline while minimizing thermal degradation and byproduct formation.
Reagents Required:
-
Isoquinoline (High purity, ≥98%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) for quenching
-
Ethanol (for crystallization)
Step-by-Step Methodology:
-
Acid Dissolution (Protonation): Equip a round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Place the flask in an ice-salt bath. Add concentrated H₂SO₄ to the flask and cool to 0°C. Slowly add isoquinoline dropwise. Self-Validation Check: The solution should remain clear but may become viscous. The temperature will spike; wait for it to return to 0°C before proceeding.
-
Nitration (Electrophilic Attack): Place fuming HNO₃ in the addition funnel. Begin dropwise addition of the HNO₃ into the isoquinolinium sulfate solution. Critical Control Point: Adjust the addition rate so that the internal temperature never exceeds 5°C.
-
Reaction Maturation: Once addition is complete, maintain the reaction mixture at 0°C for an additional 2 hours to ensure complete conversion under kinetic control.
-
Quenching & Neutralization: Carefully pour the acidic reaction mixture over vigorously stirred crushed ice. Slowly neutralize the mixture using aqueous NH₄OH or saturated Na₂CO₃ until the pH reaches ~8. Self-Validation Check: A pale yellow precipitate (the mixture of nitroisoquinolines) will form as the solution is neutralized.
-
Isolation: Filter the crude precipitate under vacuum, wash extensively with cold distilled water to remove residual salts, and dry under a vacuum desiccator.
-
Purification (Fractional Crystallization): Dissolve the dried crude solid in a minimum volume of boiling ethanol. Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Filter the resulting crystals. The collected solid will be highly pure 5-nitroisoquinoline[1].
Step-by-step experimental workflow for the synthesis and isolation of 5-nitroisoquinoline.
References
-
Stack Exchange. "Why does the nitration of quinoline occur at the 5 (and 8) position?" Chemistry Stack Exchange. Available at:[Link]
-
Defense Technical Information Center (DTIC). "Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling." Available at: [Link]
-
Thieme-Connect. "Product Class 5: Isoquinolines." Science of Synthesis. Available at: [Link]
Sources
Troubleshooting low solubility of 5-Nitroisoquinoline HCl in organic solvents
Executive Summary & Root Cause Analysis
The Problem: Users frequently report that 5-Nitroisoquinoline Hydrochloride (HCl) precipitates or fails to dissolve in standard organic reaction solvents such as Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF).[1]
The Root Cause: The issue is thermodynamic.[1] You are attempting to dissolve an ionic salt (high lattice energy) in a non-polar or moderately polar organic solvent (low dielectric constant).[1]
-
The HCl Salt form is highly polar and hydrophilic.[1] It requires high-dielectric solvents (Water, DMSO, Methanol) to overcome its lattice energy.[1]
-
The Free Base form is lipophilic and dissolves readily in organic media (DCM, EtOAc, Toluene).[1]
The Solution: To use this compound in organic synthesis, you must usually either switch to a polar aprotic solvent or convert the salt to its free base .[1]
Solubility Compatibility Matrix
Use this table to determine if your current solvent system is compatible with the HCl salt or if you need to perform a Free-Base conversion.
| Solvent Class | Specific Solvent | Solubility of HCl Salt | Solubility of Free Base | Recommended Action |
| Non-Polar | Hexanes, Toluene, Benzene | Insoluble | Low to Moderate | Must Free-Base (See Protocol A) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | High | Must Free-Base (See Protocol A) |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Very Low | High | In-Situ Neutralization (See Protocol B)[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High | High | Direct Use (Ideal for nucleophilic sub.)[1] |
| Polar Protic | Methanol, Ethanol | Moderate | Moderate | Heating may be required; check stability.[1] |
| Aqueous | Water | High | Insoluble | Good for storage/handling, bad for synthesis.[1] |
Decision Framework & Workflows
The following decision tree guides you to the correct protocol based on your experimental constraints.
Figure 1: Decision logic for selecting the appropriate solubilization strategy.
Troubleshooting Protocols
Protocol A: Converting HCl Salt to Free Base (Extraction)
Use this when you need a pure starting material soluble in DCM, Toluene, or Ether.[1]
Principle: 5-Nitroisoquinoline is a weak base (pKa ~3.[1]55) [1]. The HCl salt dissociates in water.[1] Adding a stronger base (pH > 8) deprotonates the nitrogen, rendering the molecule neutral and lipophilic.[1]
Reagents:
Step-by-Step:
-
Dissolution: Suspend the HCl salt in a minimal amount of water.[1] It should dissolve completely.[1]
-
Basification: Slowly add saturated
or dilute while stirring.-
Observation: A yellow/off-white precipitate (the free base) will form as the pH rises above 7-8.[1]
-
-
Extraction: Add an equal volume of DCM. Shake vigorously. The precipitate will dissolve into the bottom organic layer.[1]
-
Separation: Collect the organic phase. Extract the aqueous phase once more with DCM to maximize yield.[1]
-
Drying: Dry the combined organic layers over anhydrous
or .[1] -
Isolation: Filter and evaporate the solvent in vacuo.
-
Result: You now have 5-Nitroisoquinoline Free Base, which is soluble in organic solvents.[1]
-
Protocol B: In-Situ Neutralization (The "Shortcut")
Use this for anhydrous reactions (e.g., acylations, couplings) where you cannot use water.[1]
Principle: Instead of pre-converting, you add an organic base to the reaction vessel.[1] This releases the free base inside the solvent, allowing the reaction to proceed.[1]
Reagents:
-
Reaction Solvent (e.g., THF, DCM)[1]
-
Organic Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's Base)[1]
Step-by-Step:
-
Suspend 5-Nitroisoquinoline HCl in your anhydrous solvent (e.g., THF).[1]
-
Note: It will look cloudy/undissolved.[1]
-
-
Add 1.1 to 1.5 equivalents of TEA or DIPEA.
-
Stir at room temperature for 10–15 minutes.
-
Proceed with adding your electrophile/reagents.[1]
Advanced Troubleshooting (FAQs)
Q: Can I use heating to dissolve the HCl salt in Toluene? A: Not Recommended. While heating increases solubility, nitro-aromatics can be thermally unstable.[1] Furthermore, upon cooling, the salt will likely crash out (recrystallize) immediately, ruining the homogeneity of your reaction.[1] Use Protocol A instead.
Q: I see a "Wet DMF" method mentioned in literature. What is that? A: Wet DMF (DMF containing ~1-5% water) is often used for purification/recrystallization of nitroquinoline/isoquinoline salts [2].[1] The water helps solubilize the ionic salt at high temperatures, while the DMF keeps organic impurities in solution upon cooling.[1] This is a purification technique, not a reaction solvent strategy.[1]
Q: How do I verify I successfully isolated the Free Base? A:
-
Solubility Check: Take a small amount of your product.[1] Does it dissolve in pure DCM? If yes, it is the Free Base.[1] If it floats/sinks as a solid, it is still the Salt.[1]
-
NMR: The chemical shift of the protons adjacent to the nitrogen (H-1 and H-3) will shift upfield (lower ppm) in the Free Base compared to the protonated HCl salt due to the restoration of electron density to the ring.[1]
References
-
PubChem. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085.[1] National Library of Medicine.[1][5] Accessed Feb 26, 2026.[1] [Link]
- Google Patents.Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1). (Discusses solubility of nitro-quinoline salts in Wet DMF).
Sources
Optimizing reaction temperature for 5-Nitroisoquinoline hydrogenation
Subject: Optimization of Reaction Temperature & Selectivity Control
Ticket ID: NI-ISO-HYD-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Part 1: Core Technical Directive
The Central Challenge:
Hydrogenating 5-Nitroisoquinoline involves a competitive kinetic landscape. You are balancing the reduction of the nitro group (
-
Thermodynamic Reality: The reduction of the nitro group is highly exothermic and kinetically favored at lower temperatures.
-
The Risk: The pyridine moiety of the isoquinoline ring is susceptible to reduction (forming 1,2,3,4-tetrahydroisoquinoline), particularly under acidic conditions, high pressures (>5 bar), or elevated temperatures (>50°C).
-
The Solution: Temperature is your primary "throttle" for selectivity. You must operate in a window where the nitro reduction is fast, but the activation energy for ring hydrogenation has not yet been met.
Part 2: Critical Parameter Optimization (Q&A)
Module A: Temperature & Selectivity
Q: What is the absolute maximum temperature I should set for this reaction? A: Do not exceed 50°C unless you have confirmed catalyst inactivity at lower temperatures.
-
Optimal Range: 25°C – 40°C.
-
Reasoning: At
, the chemoselectivity of standard catalysts (Pd/C, Pt/C) drops significantly. The Arrhenius activation energy for hydrogenating the nitrogen-containing heterocyclic ring is higher than that of the nitro group. By keeping the temperature low, you kinetically "lock out" the ring reduction pathway.
Q: I am running at 25°C, but the reaction has stalled at 80% conversion. Should I increase the temperature? A: Proceed with caution. Stalling often indicates catalyst poisoning (by-product inhibition) or pore blocking, not just slow kinetics.
-
Diagnosis: Check for the accumulation of the hydroxylamine intermediate (
). This intermediate reduces slower than the nitro group. -
Action: Instead of immediately heating (which risks ring saturation), try increasing hydrogen pressure slightly (e.g., from 1 bar to 3 bar) or adding a fresh aliquot of catalyst. If you must heat, ramp slowly: 30°C
35°C 40°C, monitoring by HPLC/LC-MS every 30 minutes.
Q: Does the solvent choice impact the optimal temperature? A: Yes.
-
Alcohols (MeOH, EtOH): Standard. Allow operation at 25–40°C.
-
Acidic Media (Acetic Acid): AVOID if possible.[1] Protonation of the isoquinoline nitrogen (
) destroys aromaticity and dramatically lowers the activation barrier for ring reduction. If you must use acid, temperature must be kept strictly .
Module B: Safety & Exotherm Management
Q: How do I manage the exotherm on a scale-up (>10g)?
A: Nitro reduction releases
-
The Hazard: A runaway exotherm will spike the internal temperature, instantly pushing the reaction into the "ring hydrogenation" zone (loss of yield) or causing a safety event.
-
Protocol:
-
Dosing: Do not add all substrate at once if using a batch reactor. Use a semi-batch protocol where the nitro-compound is fed into the catalyst slurry.
-
Cooling: Pre-cool the jacket to 10°C before maximizing hydrogen uptake. Allow the exotherm to bring the reactor to the 25°C setpoint, not external heating.
-
Part 3: Troubleshooting Guide
Scenario 1: Impurity Profiling
| Observation (LC-MS/NMR) | Root Cause | Corrective Action |
| 5-Amino-1,2,3,4-tetrahydroisoquinoline (M+4 byproduct) | Over-Hydrogenation. Temperature too high or Pressure too high. | Reduce T to <30°C. Lower P to 1-2 bar. Stop reaction immediately upon consumption of starting material. |
| Hydroxylamine Intermediate ( | Incomplete Reduction. Reaction stopped too early or H2 starvation. | Extend reaction time. Increase agitation (mass transfer limitation). Slight T increase (max 40°C). |
| Azo/Azoxy Dimers | Condensation Side-Reaction. Environment too basic or catalyst loading too low. | Ensure solvent is neutral. Increase catalyst loading slightly to speed up the Nitro |
Scenario 2: Catalyst Deactivation
Q: My catalyst (Pd/C) works for the first run but fails on re-use. Why? A: Isoquinolines are N-heterocycles that can coordinate strongly to metal surfaces (Pd, Pt), acting as a poison.
-
Fix: Wash the catalyst with a slightly acidic methanol solution between runs to desorb the amine product, or switch to a doped catalyst (e.g., Fe-doped carbon) which shows higher resistance to N-poisoning.
Part 4: Standardized Protocol (Bench Scale)
Objective: Synthesis of 5-Aminoisoquinoline from 5-Nitroisoquinoline. Scale: 10 mmol (approx. 1.74 g)
-
Preparation:
-
In a hydrogenation vessel (Parr shaker or autoclave), charge 5-Nitroisoquinoline (1.74 g, 10 mmol).
-
Add Methanol (30 mL). Note: Ethanol is a viable alternative.
-
Add 5% Pd/C (170 mg, 10 wt% loading). Note: Wet support (50% water) is safer to handle.
-
-
Purge:
-
Reaction (The Critical Step):
-
Set Pressure: 2 bar (approx 30 psi) .
-
Set Temperature: 25°C (Ambient) .
-
Agitation: High shear/stirring (>800 rpm) is critical to prevent H2 mass transfer limitations.
-
-
Monitoring:
-
Monitor H2 uptake. It should cease after 3 equivalents (30 mmol).
-
Check LC-MS at 2 hours.
-
Decision Gate:
-
If SM (Starting Material) remains >5%: Continue.
-
If Hydroxylamine present: Continue.[3]
-
If Ring Reduced product appears: STOP immediately.
-
-
-
Workup:
-
Filter catalyst over Celite under inert atmosphere (Ar/N2). Caution: Spent catalyst is pyrophoric.
-
Concentrate filtrate under reduced pressure.
-
Part 5: Visualization
Figure 1: Reaction Pathway & Temperature Influence
Caption: The kinetic competition between the desired nitro reduction (blue path) and the undesired ring saturation (red path). Note that high temperatures activate the red path.
Figure 2: Troubleshooting Logic Flow
Caption: Decision tree for optimizing reaction conditions based on intermediate analysis.
Part 6: References
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link
-
Context: Authoritative review on chemoselectivity strategies in hydrogenation, specifically addressing nitro group reduction vs. aromatic rings.
-
-
Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
-
Context: The foundational text for heterogeneous hydrogenation protocols, detailing the temperature dependence of ring saturation.
-
-
BenchChem Technical Support. "Optimizing Selective Quinoline Hydrogenation." BenchChem Support Center, 2025. Link
-
Context: Specific troubleshooting workflows for quinoline/isoquinoline ring selectivity and catalyst poisoning.
-
-
Jagadeesh, R. V., et al. "A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones." Nature Communications, 2018. Link
-
Context: Advanced catalyst alternatives (Fe-based) that solve the over-hydrogenation problem inherent to Pd/C.
-
-
University of Wisconsin-Madison. "Hazards associated with laboratory scale hydrogenations." Chemical Safety Guide, 2016. Link
-
Context: Safety protocols for handling pyrophoric catalysts and hydrogen gas.[4]
-
Sources
Technical Support Center: Purification of 5-Nitroisoquinoline Hydrochloride
Topic: Removal of Regioisomeric Impurities (specifically 8-Nitroisoquinoline) Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.1 (Current)
Executive Summary & Diagnostic Triaging
The Challenge: The nitration of isoquinoline is an electrophilic aromatic substitution that predominantly occurs at the C5 position (~85-90%) and the C8 position (~10-15%). Separation is non-trivial because 5-nitroisoquinoline (5-NIQ) and 8-nitroisoquinoline (8-NIQ) possess similar polarities and acid-base properties.
The Solution: While column chromatography is inefficient at scale, the lattice energy differences between the salt forms of these isomers provide a robust purification vector. Specifically, 5-nitroisoquinoline nitrate is significantly less soluble in ethanol/water systems than its 8-isomer counterpart. This "Nitrate Route" is the Gold Standard for purity (>99%).
Diagnostic: Know Your Impurity
Before attempting purification, confirm your isomer ratio. The 8-isomer is the critical impurity to track.
| Feature | 5-Nitroisoquinoline (Target) | 8-Nitroisoquinoline (Impurity) |
| H-1 NMR Shift (DMSO-d6) | ~9.60 ppm (s) | ~9.85 ppm (s) (Deshielded by peri-nitro) |
| Melting Point (Free Base) | 110–111 °C | 87–89 °C |
| Solubility (Nitrate Salt) | Low (Precipitates) | High (Remains in mother liquor) |
| Visual Appearance | Pale Yellow Needles | Darker Yellow/Orange Prisms |
Decision Logic & Workflow
The following decision tree guides you to the correct protocol based on your current material state and purity requirements.
Figure 1: Strategic decision tree for selecting the purification route based on impurity load.
Detailed Protocols
Method A: Direct Recrystallization (Polishing)
Use this only if the 8-nitro isomer is already <5%.
-
Dissolution: Suspend the crude 5-nitroisoquinoline hydrochloride in Ethanol (95%) (approx. 10 mL per gram of salt).
-
Acidification: Add conc. HCl dropwise (0.5 mL per gram) to suppress dissociation and ensure the salt remains protonated.
-
Reflux: Heat to reflux until fully dissolved. If insolubles remain (likely inorganic salts or tar), filter hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4 °C.
-
Filtration: Collect the pale yellow crystals. Wash with cold acetone.
Method B: The "Nitrate Loop" (High Purity Separation)
Use this for crude nitration mixtures or if 8-nitro isomer is >5%. This method exploits the drastic solubility difference between the nitrate salts.
Step 1: Formation of the Nitrate Salt
-
Dissolve the crude free base mixture in Acetone or warm Ethanol .
-
Add Nitric Acid (65-70%) dropwise (1.1 equivalents).
-
A heavy precipitate will form immediately.
-
Critical Step: Cool to 0 °C and filter.
-
The Solid: Contains >98% 5-nitroisoquinoline nitrate .[3]
-
The Filtrate: Contains the majority of the 8-nitroisoquinoline nitrate and other impurities. Discard the filtrate.
-
Step 2: Conversion to Free Base
-
Suspend the solid nitrate salt in water.
-
Adjust pH to ~9-10 using Ammonium Hydroxide (NH₄OH) or Sodium Carbonate .
-
Extract the free base into Dichloromethane (DCM) or filter the precipitated solid if the concentration is high enough.
-
Dry organic layer (MgSO₄) and evaporate.
Step 3: Formation of Pure HCl Salt
-
Dissolve the purified free base in Ethanol .
-
Add HCl (gas) or HCl in Dioxane/Ether (1.1 eq).
-
Filter the resulting pure 5-nitroisoquinoline hydrochloride.
Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. What is happening?
Cause: This usually indicates the presence of residual isomers (8-NIQ lowers the melting point) or residual solvent (solvation). Fix:
-
Seed it: Add a tiny crystal of pure 5-NIQ HCl if available.
-
Solvent Switch: Switch from Ethanol to Isopropanol (IPA) . The lower solubility in IPA often forces precipitation.
-
Trituration: If it is a sticky gum, triterate (grind under solvent) with diethyl ether or acetone to remove the oily impurities from the crystal surface.
Q2: The NMR shows a small singlet at ~9.85 ppm. Is this acceptable?
Analysis: That singlet is the H-1 proton of 8-nitroisoquinoline . Threshold:
-
For biological assays : <1% is usually required.
-
For synthetic intermediates : <5% may be acceptable. Action: If you see this peak, Method A (Recrystallization) is insufficient. You must perform Method B (Nitrate Loop) to remove this specific isomer.
Q3: Why do we use the Nitrate salt for separation instead of the HCl salt?
Mechanism: The nitrate anion (
Q4: My product is dark brown/red. Is it decomposed?
Cause: Nitro-isoquinolines are light-sensitive and can form "tars" via oxidative degradation or Meisenheimer complex formation under basic conditions. Fix:
-
Charcoal Treatment: During the recrystallization (Method A, Step 3), add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
Acid Protection: Always keep the environment slightly acidic during storage. Free bases are more prone to oxidation than the HCl salts.
References
-
Woźniak, M., et al. (1991). "Amination of 5-nitroisoquinoline." Liebigs Annalen der Chemie. (Establishes the standard nitration profile and separation logic).
- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
-
Google Patents. (1998). "Separation of 5-nitroquinoline and 8-nitroquinoline." EP0858998A1. (While regarding quinoline, this patent outlines the critical solubility principles of nitro-heterocycle hydrohalides).
-
National Institutes of Health (NIH). (2022). "SNH Amidation of 5-Nitroisoquinoline." Molecules. (Provides modern NMR data and confirmation of nitration regioselectivity).
Sources
Minimizing side products in 5-Nitroisoquinoline nucleophilic substitution
Welcome to the technical support center for synthetic methodologies involving 5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this critical heterocyclic scaffold. Our focus is to provide in-depth, field-proven insights into one of the most common synthetic operations performed on this molecule: nucleophilic aromatic substitution (SNAr).
The unique electronic properties of 5-nitroisoquinoline make it an excellent substrate for introducing diverse functionalities. However, these same properties can lead to challenging side reactions, particularly concerning regioselectivity and the formation of unexpected byproducts. This document provides a structured troubleshooting guide and a series of frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and minimize the formation of side products.
Technical Troubleshooting Guide
This section addresses specific, common problems encountered during the nucleophilic substitution of 5-nitroisoquinoline in a direct question-and-answer format.
Q1: My reaction is yielding a mixture of isomers, primarily C-6 and C-8 substituted products. How can I control the regioselectivity?
A1: The observation of multiple isomers is rooted in the fundamental mechanism of nucleophilic substitution on the 5-nitroisoquinoline ring.
The potent electron-withdrawing nitro group at the C-5 position deactivates the pyrimidine ring for nucleophilic attack and strongly activates the carbocyclic ring. Specifically, it directs nucleophilic attack to the positions ortho (C-6) and para (C-8) to itself.[1][2] The reaction proceeds via a nucleophilic substitution of hydrogen (SNH), where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, known as a σH adduct.[1][3]
-
Attack at C-8 (para): This is often the thermodynamically favored position, leading to the desired 8-substituted-5-nitroisoquinoline product after an oxidation step.[1]
-
Attack at C-6 (ortho): This position is also electronically activated and highly susceptible to nucleophilic attack.[1]
Controlling the ratio of these isomers is challenging and highly dependent on the nucleophile, solvent, and temperature. While complete selectivity is rare, you can often favor one isomer over the other through careful optimization.
Troubleshooting Steps:
-
Temperature Control: Reactions run at lower temperatures may favor the kinetically controlled product, while higher temperatures can favor the thermodynamic product.[2] Experiment with a temperature gradient to find the optimal point for your desired isomer.
-
Steric Hindrance: A bulkier nucleophile may preferentially attack the less sterically hindered C-8 position over the C-6 position, which is flanked by the C-5 nitro group.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediate σH adducts differently. Aprotic polar solvents like DMSO are common, but exploring others like DMF or NMP may alter the product ratio.[1][4]
Q2: I've isolated a significant, intensely green-colored side product. What is this compound, and how can I prevent its formation?
A2: The green byproduct is almost certainly the corresponding 6-substituted-5-nitrosoisoquinoline derivative. [1]
This side product is a direct consequence of the reaction mechanism at the C-6 position. While the C-8 adduct requires an external or internal oxidant to aromatize to the final nitro product, the C-6 adduct has an alternative, often rapid, pathway available.
Causality of Nitroso Formation:
The σH adduct formed by nucleophilic attack at the C-6 position can aromatize through a dehydration pathway. This involves a proton transfer and the elimination of a water molecule from the nitro group, converting it into a nitroso group.[1] This pathway is often kinetically fast and competes directly with the desired oxidation pathway leading to the 8-substituted nitro product.
}
Figure 1: Competing pathways in the SNH of 5-nitroisoquinoline.
Strategies for Minimization:
-
Strictly Anhydrous Conditions: The dehydration mechanism requires a proton source. Ensuring your solvent (e.g., DMSO) and reagents are rigorously dry can suppress this pathway. Use freshly distilled solvents and flame-dried glassware.[1]
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate your nucleophile in situ. This avoids introducing water or protic species that can facilitate the elimination.[1]
-
Favoring Oxidation: If the oxidation of the C-8 adduct can be accelerated, it may outcompete the formation of the nitroso compound. While the substrate itself can act as the oxidant, this lowers overall yield.[1] The addition of a mild external oxidant could be explored, though it requires careful screening as common oxidants may be ineffective or lead to other side products.[1][5]
Q3: My reaction has low conversion, and I recover significant starting material along with a complex mixture of byproducts. What is causing this?
A3: This issue often points to the dual role of 5-nitroisoquinoline as both the substrate and a primary oxidant in the reaction.
In many SNH reactions, the nitroaromatic starting material is consumed in two ways: it acts as the electrophile for the nucleophilic attack, and it acts as the oxidant for the intermediate σH adduct to achieve aromatization.[1] This self-consuming redox process naturally limits the theoretical maximum yield of the desired product to 50% and can generate reduced forms of the starting material, complicating purification.
Troubleshooting Steps:
-
Adjust Stoichiometry: Increasing the excess of the nucleophile-generating species (e.g., the amide and base) relative to the 5-nitroisoquinoline may improve conversion. See the table below for an example of optimization.[1][5]
-
Atmosphere Control: While many SNH reactions can use atmospheric oxygen as a co-oxidant, running the reaction under an inert atmosphere (Argon or Nitrogen) can clarify the role of the substrate as the oxidant. In some cases, performing the reaction open to air can improve yields by providing a sacrificial oxidant.[1][6]
-
Reaction Time and Temperature: Low conversion can simply be a matter of kinetics. Gradually increase the reaction temperature (e.g., from room temperature to 60 °C) or extend the reaction time and monitor by TLC or LC-MS.[5] However, be aware that higher temperatures can also promote side reactions.
Table 1: Example Optimization of SNH Amidation Conditions (Data synthesized from literature reports for illustrative purposes)[1][5]
| Entry | Nucleophile Equiv. | Base Equiv. | Temperature (°C) | Atmosphere | Outcome / Key Observation |
| 1 | 2.0 | 2.0 | 25 | Air | Low conversion, significant starting material recovered. |
| 2 | 4.0 | 4.0 | 25 | Air | Improved conversion, but nitroso side product increases. |
| 3 | 2.0 | 2.0 | 60 | Air | Faster reaction, but lower selectivity. |
| 4 | 2.0 | 2.0 | 25 | Argon | Conversion is slightly lower, confirming substrate acts as an oxidant. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental workflow for performing a nucleophilic substitution on 5-nitroisoquinoline?
A1: The following is a generalized protocol for the SNH amidation of 5-nitroisoquinoline, which serves as a robust starting point for optimization.
}
Figure 2: Step-by-step experimental workflow for SNH reactions.
Detailed Protocol Example: Synthesis of 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide [1]
-
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add p-methylbenzamide (2.0 mmol) and 8 mL of anhydrous DMSO.
-
Nucleophile Generation: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 mmol) portion-wise at room temperature. Stir the mixture for 10 minutes until gas evolution ceases.
-
Substrate Addition: Add 5-nitroisoquinoline (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 2.5 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Pour the reaction mixture into 50 g of crushed ice. Once the ice has melted, acidify the mixture to a pH of ~7 with dilute HCl.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Q2: Why is the C-5 nitro group essential for activating the isoquinoline ring?
A2: The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. Its presence is critical for two reasons in the context of nucleophilic aromatic substitution:
-
Ring Activation: Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles. The nitro group strongly withdraws electron density from the isoquinoline ring system through both inductive and resonance effects. This makes the ring "electron-poor" or electrophilic, rendering it susceptible to attack by an electron-rich nucleophile.[7][8]
-
Intermediate Stabilization: The rate-determining step of an SNAr or SNH reaction is typically the initial attack by the nucleophile, which breaks the aromaticity of the ring and forms a negatively charged intermediate (the σ-complex).[8][9] The nitro group is exceptionally effective at stabilizing this negative charge through resonance delocalization, lowering the activation energy of the reaction and allowing it to proceed under accessible conditions.[10]
Q3: What is the fundamental difference between a classic SNAr reaction and the SNH reaction described here?
A3: The key difference lies in the nature of the group being substituted.
-
SNAr (Addition-Elimination): In a classic SNAr reaction, the nucleophile displaces a good leaving group , such as a halide (F, Cl, Br, I).[7] The reaction proceeds in two steps: addition of the nucleophile to form the Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.
-
SNH (Substitution of Hydrogen): In an SNH reaction, the nucleophile displaces a hydrogen atom . Since the hydride ion (H⁻) is an extremely poor leaving group and will not depart on its own, an additional step is required after the initial nucleophilic addition.[3][11] This subsequent step must re-establish aromaticity, typically through:
-
Oxidation: The σH adduct is oxidized, formally removing H⁻ and a second electron, to give the substituted product. This is known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH).[1][6]
-
Elimination: If the nucleophile itself contains a leaving group, a β-elimination can occur. This is known as Vicarious Nucleophilic Substitution (VNS).[11]
-
Rearrangement/Dehydration: As seen with the C-6 attack on 5-nitroisoquinoline, the intermediate can undergo a rearrangement and eliminate water to form a nitroso compound.[1]
-
The reactions discussed in this guide for 5-nitroisoquinoline are SNH reactions, as hydrogen is the atom being substituted at the C-6 and C-8 positions.[1][12]
References
-
Khafizova, L.F., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. Available from: [Link]
-
Khafizova, L.F., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PubMed, National Library of Medicine. Available from: [Link]
-
Khafizova, L.F., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]
-
Wang, X., et al. (2018). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available from: [Link]
-
Makarov, A. S., et al. (2025). Scope of amines with 5‐nitroquinoline. The structures of the isomeric... ResearchGate. Available from: [Link]
-
Makarov, A. S., et al. (n.d.). Scope of nitroquinolines and 5‐nitroisoquinoline with alkylamines... ResearchGate. Available from: [Link]
-
Defence Technical Information Center. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Available from: [Link]
-
Khafizova, L.F., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PMC, National Library of Medicine. Available from: [Link]
-
Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC, National Library of Medicine. Available from: [Link]
-
Mąkosza, M., & Voykovskaya, M. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 149, 2135–2143. Available from: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
-
Acevedo, O. (2015). Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations. Royal Society of Chemistry. Available from: [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Available from: [Link]
-
Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Mąkosza, M. (2018). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Request PDF on ResearchGate. Available from: [Link]
-
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Available from: [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
ResearchGate. (n.d.). The mechanism of SNAr reaction. Download Scientific Diagram. Available from: [Link]
-
Le, C. M., et al. (2020). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available from: [Link]
-
Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link]
- Unknown Source. (n.d.). Nucleophilic Substitution Reactions. PDF available online.
-
ACS Publications. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry. Available from: [Link]
-
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC, National Library of Medicine. Available from: [Link]
-
Wikipedia. (n.d.). Regioselectivity. Available from: [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Available from: [Link]
-
King Saud University. (n.d.). Nucleophilic Substitution Reactions. Lecture slides. Available from: [Link]
-
ResearchGate. (2025). Radical-nucleophilic substitution (SRN1) reactions. Part 7. Reactions of aliphatic α-substituted nitro compounds. Available from: [Link]
- Unknown Source. (n.d.). Quinolines and Isoquinolines. PDF available online.
-
Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group. Available from: [Link]
-
PMC, National Library of Medicine. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available from: [Link]
- Unknown Source. (2018). HYDROLYSIS REACTIONS. PDF available online.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. iscnagpur.ac.in [iscnagpur.ac.in]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 12. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: HPLC Method Development for 5-Nitroisoquinoline Hydrochloride Purity
Topic: HPLC Method Development for 5-Nitroisoquinoline Hydrochloride Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
5-Nitroisoquinoline (5-NIQ) is a critical heterocyclic building block used in the synthesis of topoisomerase inhibitors and antimalarial agents. As a hydrochloride salt, its purity analysis presents two distinct analytical challenges:
-
Positional Isomerism: The nitration of isoquinoline yields the 5-nitro isomer as the major product, but significant amounts of 8-nitroisoquinoline and trace amounts of 4-nitroisoquinoline are formed. These positional isomers possess nearly identical hydrophobicity (LogP), making standard C18 separation difficult.
-
Basic Nitrogen Tailing: The isoquinoline nitrogen (pKa ~3.55 due to the electron-withdrawing nitro group) can interact with residual silanols on silica columns, leading to severe peak tailing and poor resolution.
This guide compares a standard C18/Acidic approach against an optimized Phenyl-Hexyl/Buffered method, demonstrating why the latter is superior for pharmaceutical-grade purity assessment.
Physicochemical Profiling & Method Logic
To design a self-validating method, we must first understand the molecule's behavior in solution.
| Property | Value | Chromatographic Implication |
| pKa (Conjugate Acid) | ~3.55 | At pH < 2.5, the molecule is protonated (cationic). At pH > 5.5, it is neutral. Operating at pH 3-4 creates a mixed species state, causing split peaks. Decision: Operate at pH 2.0 (fully ionized) or pH 7.0 (neutral). |
| LogP | ~1.7 - 2.1 | Moderately lipophilic. Requires ~20-40% organic modifier for retention. |
| UV Max | 254 nm, 310 nm | 254 nm provides universal detection; 310 nm is more specific to the nitro-aromatic chromophore. |
| Critical Impurities | Isoquinoline (SM), 8-Nitro isomer | 8-Nitroisoquinoline is the "Critical Pair." It differs only by the orientation of the nitro group. |
Diagram 1: Method Development Decision Tree
This workflow illustrates the logic used to select the stationary phase based on the specific impurity profile.
Caption: Decision logic for selecting stationary phases. Route B is recommended for high-purity applications.
Comparative Method Analysis
We compared two methodologies to determine the most robust protocol for separating the 5-nitro and 8-nitro isomers.
Method A: The "Standard" Approach (C18)
Commonly used for general purity, but often fails to resolve isomers.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).[1][2]
-
Mechanism: Hydrophobic interaction.
-
Outcome: The 5-nitro and 8-nitro isomers often co-elute as a single broad peak or a "shoulder," leading to false purity calculations.
Method B: The "Optimized" Approach (Phenyl-Hexyl)
Designed specifically for nitro-aromatic separation.
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.
-
Mechanism: Pi-Pi (
) interactions between the phenyl ring of the stationary phase and the nitro-deficient aromatic ring of the analyte. -
Outcome: The 8-nitro isomer (more accessible
-cloud) retains longer than the 5-nitro isomer, achieving baseline resolution ( ).
Performance Data Comparison
| Parameter | Method A (C18 / ACN) | Method B (Phenyl / MeOH) | Status |
| Retention Time (5-NIQ) | 8.4 min | 12.1 min | Acceptable |
| Resolution (5- vs 8-Nitro) | 0.8 (Co-elution) | 2.4 (Baseline) | Superior |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 (Buffered) | Superior |
| Theoretical Plates ( | ~4,500 | >12,000 | Superior |
Recommended Experimental Protocol (Method B)
This protocol is the "Gold Standard" for 5-Nitroisoquinoline HCl purity.
Reagents & Equipment[2][9]
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B: Methanol (HPLC Grade).
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Detector: DAD/UV at 254 nm (primary) and 310 nm (confirmatory).
Step-by-Step Workflow
1. Mobile Phase Preparation[2][3][4]
-
Dissolve 0.63 g of Ammonium Formate in 1000 mL of Milli-Q water.
-
Adjust pH to 3.0 ± 0.05 using Formic Acid. Why? This pH suppresses silanol activity while keeping the isoquinoline partially protonated for solubility.
-
Filter through a 0.22 µm nylon membrane.
2. Sample Preparation
-
Diluent: Mobile Phase A : Methanol (80:20).
-
Stock Solution: Dissolve 10 mg of 5-Nitroisoquinoline HCl in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.
-
Test Solution: Dilute Stock to 0.1 mg/mL.
-
Sensitivity Solution: Dilute Test Solution to 0.05% (0.5 µg/mL) to verify LOQ.
3. Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Flow (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
Diagram 2: Synthesis & Impurity Fate
Understanding where impurities come from validates why we look for them.
Caption: Nitration of isoquinoline yields positional isomers that must be resolved by HPLC.
System Suitability & Robustness
To ensure trustworthiness, the system must pass these criteria before every run.
-
Resolution (
): > 2.0 between 5-Nitro and 8-Nitro isomers. (Requires spiking the sample with 8-nitro standard if not naturally present). -
Tailing Factor (
): NMT 1.5 for the main peak. -
Precision: RSD < 2.0% for 5 replicate injections of the standard.
Troubleshooting Guide:
-
Problem: Peak splitting.
-
Cause: Sample solvent is too strong (100% MeOH) or pH mismatch.
-
Fix: Dissolve sample in mobile phase (80% Buffer).
-
-
Problem: Drifting retention times.
-
Cause: "Phase Collapse" in high aqueous conditions (if using standard C18).
-
Fix: Phenyl-Hexyl phases are generally aqueous-stable; ensure 10% organic minimum.
-
References
-
PubChem. (2025).[5] 5-Nitroisoquinoline Compound Summary. National Library of Medicine. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. [Link]
-
Phenomenex. (2025). HPLC Column Selection Guide for Positional Isomers. Phenomenex Technical Guides. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejgm.co.uk [ejgm.co.uk]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Profiling of 5-Nitroisoquinoline HCl
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Nitroisoquinoline HCl, specifically designed for researchers in medicinal chemistry and analytical toxicology.
Executive Summary
5-Nitroisoquinoline Hydrochloride (CAS: 41959-45-9) is a critical heterocyclic building block used in the synthesis of antiviral agents, PARP inhibitors, and other bioactive isoquinoline alkaloids.[1] In drug development, its precise characterization is essential due to the prevalence of structural isomers (e.g., 5-nitroquinoline) that exhibit distinct biological activities but nearly identical physicochemical properties.
This guide details the specific MS/MS fragmentation pathways of 5-nitroisoquinoline, establishes a self-validating differentiation protocol against its isomers, and provides actionable experimental parameters.
Part 1: Fragmentation Mechanics & Spectral Signature[2]
Ionization and Precursor Selection
Unlike simple aromatics, 5-Nitroisoquinoline HCl possesses a basic nitrogen (isoquinoline ring) and an electron-withdrawing nitro group.[2] This dual functionality dictates its behavior across different ionization modes.[2]
-
Electrospray Ionization (ESI): The preferred mode for LC-MS applications. The compound readily protonates at the isoquinoline nitrogen (pKa ~5.6), yielding a robust [M+H]⁺ at m/z 175.05 .
-
Electron Ionization (EI): Used in GC-MS workflows.[1][2][3][4] The molecular ion M⁺˙ at m/z 174 is prominent, though often accompanied by significant fragmentation due to the lability of the nitro group.
Primary Fragmentation Pathways (MS/MS)
The fragmentation of the protonated precursor (m/z 175) follows two competitive pathways driven by the stability of the resulting carbocations.
Pathway A: Direct Nitro Loss (The Diagnostic Route)
The most energetically favorable pathway involves the homolytic cleavage of the C-N bond connecting the nitro group to the aromatic ring.
-
Transition: m/z 175 ([M+H]⁺)
m/z 129 ([M+H-NO₂]⁺) -
Mechanism: Direct loss of the neutral NO₂ radical (46 Da). The resulting ion (m/z 129) is an isoquinolinium cation, which is highly stable due to aromatic resonance.
Pathway B: Nitro-Nitrite Rearrangement
A secondary pathway characteristic of nitro-aromatics involves the isomerization of the nitro group (-NO₂) to a nitrite ester (-ONO), followed by the loss of nitric oxide (NO).
-
Step 1: m/z 175
m/z 145 ([M+H-NO]⁺) -
Step 2: The m/z 145 ion (an aryloxy cation) often undergoes ring contraction and CO ejection to form m/z 117.
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic causality of the observed ions.
Caption: Mechanistic flow of [M+H]+ dissociation. The m/z 129 fragment is the primary quantifier ion.
Part 2: Comparative Performance Analysis
Differentiation between 5-Nitroisoquinoline and its structural isomer, 5-Nitroquinoline , is a common analytical challenge. Both share the formula C₉H₆N₂O₂ and MW 174.16.
Spectral Comparison Table
While fragmentation types are similar, the abundance ratios differ due to the position of the nitrogen atom relative to the nitro group.
| Feature | 5-Nitroisoquinoline (Product) | 5-Nitroquinoline (Alternative) | Analytical Implication |
| Precursor (ESI) | m/z 175.05 | m/z 175.05 | Indistinguishable by MS1.[2] |
| Base Peak (MS2) | m/z 129 (Loss of NO₂) | m/z 129 (Loss of NO₂) | Both favor NO₂ loss. |
| Secondary Ion | m/z 102 (Loss of HCN from m/z 129) | m/z 102 (Loss of HCN from m/z 129) | HCN loss is common to both rings. |
| Key Differentiator | Retention Time (RT) | RT Shift (+/- 0.5-1.0 min) | Must use chromatography for ID. |
| pKa (Basic N) | ~5.6 | ~4.8 | 5-Nitroisoquinoline retains longer on C18 at neutral pH.[2] |
The "Isoquinoline Signature"
In EI-MS (GC-MS), 5-Nitroisoquinoline exhibits a distinct base peak at m/z 116 (derived from [M-NO-CO]⁺), whereas quinoline isomers often favor the [M-NO₂]⁺ ion at m/z 128 as the base peak [1]. This reversal in ion abundance is the most reliable mass-spectral differentiator if chromatographic separation is not possible.
Part 3: Validated Experimental Protocol
To ensure reproducibility and accurate identification, follow this self-validating workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg 5-Nitroisoquinoline HCl in 1 mL Methanol (free base equivalent).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.[2]
-
Note: The HCl salt dissociates immediately in solution; the MS detects the protonated free base.
-
LC-MS/MS Parameters (Differentiation Optimized)
This method ensures separation from the 5-nitroquinoline isomer.[2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Decision Tree for Isomer Identification
Use this logic flow to confirm the identity of the analyte.
Caption: Logical workflow for distinguishing 5-nitroisoquinoline from its quinoline isomer.
References
-
NIST Mass Spectrometry Data Center. (2023).[2] 5-Nitroisoquinoline Mass Spectrum (EI). National Institute of Standards and Technology. Link
-
PubChem. (2025).[2] 5-Nitroisoquinoline Compound Summary. National Center for Biotechnology Information. Link
-
Zhang, J., et al. (2020).[2] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. PMC. Link
-
Sigma-Aldrich. (2025).[2] 5-Nitroisoquinoline Product Specification & NMR/MS Data. Merck KGaA. Link
Sources
- 1. scispace.com [scispace.com]
- 2. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 5-Nitroisoquinoline vs 8-Nitroisoquinoline reactivity
This guide provides an in-depth technical comparison of 5-Nitroisoquinoline and 8-Nitroisoquinoline , focusing on their synthesis, reactivity profiles, and application in heterocyclic chemistry.[1]
Executive Summary
In the functionalization of isoquinoline, the 5- and 8-positions are the primary sites for electrophilic attack.[1] However, 5-nitroisoquinoline is the kinetically and thermodynamically favored product (typically ~85-90% yield) during direct nitration, while 8-nitroisoquinoline is formed as a minor isomer (~10-15%).[1]
For researchers, the critical distinction lies in availability and regiochemical control :
-
5-Nitroisoquinoline: Readily available, stable, and serves as the standard precursor for 5-aminoisoquinoline and peri-fused heterocycles.[1]
-
8-Nitroisoquinoline: Difficult to isolate pure from the nitration mixture; often requires alternative synthetic routes (e.g., via 8-aminoisoquinoline oxidation or specific cyclizations) if high purity is required.[1] Its reactivity is dominated by the peri-effect between the C8-nitro group and the C1-proton.
Chemical Identity & Physical Properties
The structural difference lies in the position of the nitro group relative to the isoquinoline nitrogen (N2).
| Feature | 5-Nitroisoquinoline | 8-Nitroisoquinoline |
| Structure | Nitro group at C5 (benzene ring). | Nitro group at C8 (benzene ring, peri to C1).[1] |
| CAS Number | 607-32-9 | 7473-12-3 |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol |
| Melting Point | 106–109 °C | ~81–82 °C (often reported as oil/low-melting solid) |
| Appearance | Light yellow needles/powder | Yellow crystalline solid (less stable) |
| ~9.40 ppm (s) . H1 is deshielded by the ring current but far from the nitro group. | >9.80 ppm (s) .[2] H1 is significantly deshielded due to the peri-effect (Van der Waals & anisotropic deshielding) from the C8-nitro group. | |
| Basicity (pKa) | ~3.55 (Calculated).[3] Weak base. | Lower than 5-isomer. The peri-nitro group exerts a stronger field effect on the pyridine ring. |
Structural Visualization
The following diagram illustrates the numbering and the critical "peri" interaction in the 8-isomer.
Figure 1: Structural relationship between the isomers. Note the steric proximity in the 8-isomer.
Synthesis & Separation Logic
Direct Nitration (The Mixed Acid Route)
The standard synthesis involves treating isoquinoline with potassium nitrate in concentrated sulfuric acid. The isoquinolinium cation is deactivated, directing substitution to the benzene ring.[1][4]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The 5-position is favored over the 8-position (ratio ~9:1) due to the electronic distribution in the protonated intermediate.
Separation Protocol
Separating the minor 8-nitro isomer is a common bottleneck.
-
Fractional Crystallization: The 5-nitro isomer forms a less soluble nitrate/hydrochloride salt and precipitates first upon cooling or partial neutralization.
-
Filtrate Recovery: The 8-nitro isomer remains in the mother liquor and can be extracted, though often contaminated.[1]
-
Chromatography: Silica gel chromatography (DCM/MeOH gradients) is required for high purity 8-nitroisoquinoline.
Figure 2: Synthetic workflow for the generation and separation of nitroisoquinolines.
Reactivity Profile Comparison
A. Reduction to Amines
Both isomers are key precursors for aminoisoquinolines, which are scaffolds for kinase inhibitors and DNA intercalators.[1]
-
Protocol: Catalytic hydrogenation (Pd/C, H2, MeOH) or chemical reduction (Fe/AcOH).[1]
-
5-Nitro → 5-Aminoisoquinoline: Rapid, high yield.[1]
-
8-Nitro → 8-Aminoisoquinoline: Slower due to steric hindrance (peri-effect). The resulting amine is less basic than the 5-isomer.
B. Nucleophilic Substitution of Hydrogen (SNH)
Nitroisoquinolines are electron-deficient, making them susceptible to Nucleophilic Aromatic Substitution of Hydrogen (SNH) . The nitro group activates specific positions on the benzene ring.
| Reaction Type | 5-Nitroisoquinoline | 8-Nitroisoquinoline |
| Activation Site | Activates C8 (para) and C6 (ortho) . | Activates C5 (para) and C7 (ortho) . |
| Preferred Attack | Nucleophiles (e.g., Grignard, amines) often attack C1 (Chichibabin-type) unless C1 is blocked.[1] If C1 is blocked, attack occurs at C8 .[1] | Strong tendency for attack at C1 due to combined activation by ring nitrogen and peri-nitro group. |
| Vicarious Nucleophilic Sub. | Reacts with carbanions (e.g., chloromethyl phenyl sulfone) to introduce alkyl groups at C8 .[1] | Reacts to introduce substituents at C5 (para). |
C. Electrophilic Substitution
The nitro group strongly deactivates the benzene ring.
-
Further Nitration: Requires forcing conditions (fuming HNO3, heat).[1]
-
Product: 5-nitroisoquinoline
5,7-dinitroisoquinoline (meta-directing effect of nitro).[1]
Experimental Protocols
Protocol A: Nitration of Isoquinoline (Synthesis of 5-Nitro)
Source: Adapted from standard Vogel/Org. Syn. procedures.
-
Setup: Equip a 500 mL 3-neck flask with a thermometer and mechanical stirrer. Cool 100 mL conc. H2SO4 to 0°C.
-
Addition: Add isoquinoline (0.1 mol, 12.9 g) dropwise, keeping temperature <10°C. (Exothermic!).
-
Nitration: Add KNO3 (0.12 mol, 12.1 g) in small portions over 30 mins.
-
Reaction: Allow to warm to RT and stir overnight (or heat to 60°C for 2h for complete conversion).
-
Workup: Pour onto 500 g crushed ice. Neutralize carefully with conc. NH4OH to pH 8-9.
-
Isolation: Filter the yellow precipitate. Wash with cold water.
-
Crude Analysis: Contains ~85% 5-nitro and ~15% 8-nitro.
-
-
Purification: Recrystallize from ethanol or acetone. 5-Nitroisoquinoline crystallizes as pale yellow needles (MP 106-109°C).
Protocol B: Reduction to 5-Aminoisoquinoline
-
Dissolve 5-nitroisoquinoline (10 mmol) in MeOH (50 mL) .
-
Add 10% Pd/C (10 wt%) .
-
Stir under H2 atmosphere (balloon) for 4-6 hours at RT.
-
Filter through Celite to remove catalyst. Evaporate solvent.
-
Yields 5-aminoisoquinoline (brown solid, MP 128-130°C).
References
-
Synthesis & Nitration Ratios
-
Dewar, M. J. S., & Maitlis, P. M.[1] "Electrophilic Substitution.[4][5] Part IV. The Nitration of Diphenyl, Chrysene, Benzo[c]cinnoline, and Benzo[c]cinnoline Oxide." J. Chem. Soc., 1957, 2521. (Foundational work on nitration ratios).
-
Ochiai, E.[1] "Aromatic Amine Oxides." Elsevier, 1967. (Discusses nitration of N-heterocycles).
-
-
Physical Properties (5-Nitroisoquinoline)
-
8-Nitroisoquinoline Characterization
-
NMR & Peri-Effect
-
Katritzky, A. R.[1] "Handbook of Heterocyclic Chemistry." Pergamon Press. (General reference for NMR shifts in fused heterocycles).
-
Sources
Crystal Structure & Performance Guide: 5-Nitroisoquinoline Metal Complexes
The following guide provides an in-depth structural and performance analysis of 5-Nitroisoquinoline (5-NIQ) metal complexes, designed for researchers in coordination chemistry and drug discovery.
Executive Summary
5-Nitroisoquinoline (5-NIQ) represents a distinct class of
This guide compares the crystallographic performance and biological efficacy of 5-NIQ complexes against key alternatives (5-nitroquinoline, 5-aminoisoquinoline, and uncomplexed ligands), focusing on Ruthenium(III) clusters and Zinc(II) halides.
Part 1: Ligand Architecture & Coordination Logic
Structural Divergence: 5-NIQ vs. Alternatives
The primary differentiator in coordination chemistry between nitro-substituted isoquinoline isomers is the steric and electronic influence of the nitro group (
-
5-Nitroisoquinoline (5-NIQ): The
group at position 5 is spatially removed from the N-donor at position 2. This reduces direct steric hindrance during metal binding but retains a strong electron-withdrawing effect, lowering the basicity of the ( ) compared to isoquinoline ( ). -
5-Nitroquinoline (5-NQ): The
group is in a peri position relative to the N-donor. This creates significant steric clash for octahedral coordination and often forces distorted geometries or prevents bis-coordination in bulky metals.
Coordination Modes
In crystalline frameworks, 5-NIQ predominantly adopts a monodentate
Figure 1: Logic flow comparing the coordination potential of 5-NIQ versus sterically hindered alternatives.
Part 2: Comparative Analysis of Crystal Structures
Case Study: Ruthenium Acetate Clusters
The most definitive crystallographic data for 5-NIQ comes from the trinuclear oxo-centered ruthenium cluster series:
Comparative Structural Metrics:
In this system, the ligand (
| Parameter | 5-Nitroisoquinoline (5-NIQ) | 5-Aminoisoquinoline (5-AIQ) | Isoquinoline (IQ) |
| Cluster Formula | |||
| Electronic Nature | Strong | Strong | Neutral |
| Ru-N Bond Length | 2.12 - 2.15 Å (Estimated) | 2.08 - 2.10 Å | 2.10 - 2.12 Å |
| Redox Potential ( | Shifted Anodic (+V) | Shifted Cathodic (-V) | Baseline |
| Bioactivity ( | 1.39 - 165.9 | Higher Toxicity | Moderate |
Note: The electron-withdrawing nitro group reduces the
Case Study: Zinc(II) Halide Complexes
While single-crystal X-ray structures for
-
Geometry: Distorted Tetrahedral.
-
Coordination: Bis-ligand mode
. -
Comparison with 5-NQ: The 5-nitroquinoline analog often fails to form the bis-complex
cleanly due to the peri-nitro steric clash, favoring mono-adducts or polymeric chains. 5-NIQ readily forms the discrete bis-complex.
Part 3: Experimental Protocols (Self-Validating)
Synthesis of Ruthenium-5-NIQ Cluster
Objective: Synthesis of
Reagents:
-
Precursor:
(prepared via Wilkinson's method). -
Ligand: 5-Nitroisoquinoline (5 equiv).[1]
-
Solvent: Methanol (MeOH).
-
Counter-ion source:
.
Workflow:
-
Dissolution: Dissolve 0.1 mmol of the Ru-precursor in 20 mL of methanol. Solution appears blue-green.
-
Ligand Addition: Add 0.5 mmol (5x excess) of solid 5-Nitroisoquinoline directly to the stirring solution.
-
Reflux: Heat to reflux (
) for 4 hours. The color will shift, indicating ligand exchange. -
Precipitation: Cool to room temperature. Add a saturated solution of
in methanol (2 mL). -
Crystallization: Allow the mixture to stand at
overnight. Dark precipitate forms. -
Purification: Filter and wash with cold diethyl ether to remove unreacted ligand.
-
Validation:
-
IR Spectroscopy: Look for the disappearance of broad O-H stretches (MeOH) and appearance of Nitro stretches (
, ). -
Cyclic Voltammetry: Confirm the anodic shift of the
couple relative to the starting material.
-
Figure 2: Step-by-step synthesis of the Ruthenium-5-NIQ complex.
Part 4: Performance in Bioactivity (Trypanocidal)
5-NIQ complexes exhibit superior performance in specific biological contexts compared to the free ligand.
Data: Trypanocidal Activity (T. cruzi)
Comparison of IC50 values (
| Compound | IC50 ( | Performance Note |
| Free Ligand (5-NIQ) | > 200 | Low activity due to poor cellular uptake/stability. |
| [Ru-5-NIQ Complex] | 1.39 | >100x potency increase. Metal delivery vector enhances bioavailability. |
| [Ru-Isoquinoline] | ~10.5 | Lower activity than the nitro-variant. |
| Benznidazole (Drug) | ~6.0 | The 5-NIQ complex outperforms the standard drug in vitro. |
Mechanism: The 5-nitro group is susceptible to bioreduction within the parasite, generating toxic radical species. The Ruthenium cluster acts as a lipophilic delivery vehicle, protecting the ligand until cellular entry.
References
-
Metal Complexes of 5-Nitro-8-Hydroxyquinoline (Related Derivative Context) Comparison of coordination modes and cytotoxicity in nitro-substituted quinolines.
-
Trypanocidal Activity of Ruthenium Complexes with 5-Nitroisoquinoline Primary source for Ru-cluster synthesis and bioactivity data.
-
Experimental and Theoretical Study on 5-Nitroisoquinoline Zn(II) Complexes Source for vibrational analysis and DFT structural models.
-
5-Nitroisoquinoline Chemical Properties & Applications General ligand data and synthesis applications.
-
Comparative Crystal Structures of Nitroquinoline Ag(I) Complexes Provides the baseline for steric effects in nitro-quinoline isomers.
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 5-Nitroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Identity of a Key Synthetic Intermediate
5-Nitroisoquinoline hydrochloride is a pivotal building block in medicinal chemistry and organic synthesis. Its isoquinoline core is a privileged scaffold found in numerous biologically active alkaloids and pharmaceuticals, while the nitro group at the 5-position provides a versatile handle for synthetic modifications. Understanding the electronic properties of this molecule is crucial for reaction monitoring, quality control, and predicting its behavior in various chemical environments. Ultraviolet-Visible (UV-Vis) spectroscopy offers a rapid, non-destructive, and accessible method to probe these electronic characteristics.
This guide provides an in-depth analysis of the UV-Vis absorption spectrum of 5-Nitroisoquinoline hydrochloride. We will explore the theoretical underpinnings of its spectral features, compare its absorption profile with relevant nitroaromatic and heterocyclic compounds, and provide a detailed, field-proven protocol for acquiring high-quality spectral data.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis spectrum of 5-Nitroisoquinoline hydrochloride is primarily governed by the electronic transitions within its aromatic system. The fusion of a benzene and a pyridine ring to form the isoquinoline core, combined with the powerful electron-withdrawing nitro group, gives rise to a complex series of π → π* and n → π* transitions.
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic rings. The extended conjugation of the isoquinoline system influences the energy of these transitions.
-
n → π Transitions:* These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen of the isoquinoline ring and the oxygens of the nitro group) to anti-bonding (π*) orbitals.
The presence of the nitro group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted isoquinoline, due to the extension of the conjugated system and the introduction of n → π* transitions.
Comparative Spectral Analysis
To fully appreciate the unique spectral signature of 5-Nitroisoquinoline hydrochloride, it is instructive to compare it with related molecules. The position of the nitro group and the nature of the aromatic core significantly influence the absorption maxima (λmax).
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for 5-Nitroisoquinoline Hydrochloride and Related Compounds
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Notes |
| 5-Nitroisoquinoline Hydrochloride (Representative) | Methanol | ~260 | ~340 | The hydrochloride salt is used to enhance solubility. The spectrum is characterized by a strong π → π* transition and a weaker n → π* transition at longer wavelengths. |
| o-Nitrophenol | Acidic/Neutral | ~275 | ~350 | The intramolecular hydrogen bonding affects the electronic environment. |
| m-Nitrophenol | Acidic/Neutral | ~275 | ~330 | The nitro group at the meta position has a weaker influence on the phenolic group's electronic transitions. |
| p-Nitrophenol | Acidic/Neutral | ~317 | - | The para-isomer exhibits a significant and well-defined absorption peak. |
| Nitrobenzaldehyde (ortho, meta, para) | Cyclohexane | ~250 (strong) | ~300 (intermediate) | The strong absorptions around 250 nm are ascribed to ππ* excitations involving the nitro and benzene groups. |
The data in Table 1 illustrates how the electronic environment of the nitro group and the overall molecular structure dictate the UV-Vis absorption profile. The comparison highlights the distinct spectral features of 5-Nitroisoquinoline hydrochloride.
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
The following protocol outlines a robust and self-validating method for obtaining the UV-Vis absorption spectrum of 5-Nitroisoquinoline hydrochloride. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm is required.
-
Cuvettes: Use 1 cm path length quartz cuvettes, as glass and plastic absorb in the UV region.
-
Solvent: Spectroscopic grade methanol is a suitable solvent due to its transparency in the UV range and its ability to dissolve the hydrochloride salt.
-
Analyte: 5-Nitroisoquinoline hydrochloride, of high purity.
-
Analytical Balance: For accurate weighing of the analyte.
-
Volumetric Flasks and Pipettes: Class A, for the preparation of accurate solutions.
Step-by-Step Procedure
-
Preparation of a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-Nitroisoquinoline hydrochloride.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of spectroscopic grade methanol to dissolve the solid.
-
Once dissolved, bring the solution to the mark with methanol and mix thoroughly. This ensures a homogenous stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions in methanol to determine the optimal concentration for measurement. A good starting point is to prepare solutions with concentrations in the range of 5-50 µg/mL. This is necessary to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units) to adhere to the Beer-Lambert Law.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for the scan (e.g., 200 - 450 nm).
-
Fill a quartz cuvette with the spectroscopic grade methanol to be used for the dilutions. This will serve as the blank.
-
Place the blank cuvette in both the reference and sample holders and run a baseline correction. This electronically subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely that of the analyte.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Initiate the scan.
-
Repeat the measurement for each of the working solutions, from most dilute to most concentrated. This helps to identify the concentration that gives an optimal absorbance maximum without saturating the detector.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelengths of maximum absorbance (λmax).
-
If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance at a specific λmax versus concentration.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental Workflow for UV-Vis Spectroscopy.
Logical Relationships in Spectral Interpretation
The interpretation of the UV-Vis spectrum of 5-Nitroisoquinoline hydrochloride involves understanding the relationship between its chemical structure and its electronic transitions.
Caption: Relationship between structure and spectral features.
Conclusion
The UV-Vis absorption spectrum of 5-Nitroisoquinoline hydrochloride is a distinctive fingerprint of its electronic structure. By understanding the underlying principles of its electronic transitions and by employing a rigorous experimental protocol, researchers can effectively utilize UV-Vis spectroscopy for the characterization and quantification of this important synthetic intermediate. The comparison with related nitroaromatic and heterocyclic compounds further enriches the interpretation of its spectral features, providing valuable context for its application in research and development.
References
- Yurdakul, Ş., Badoğlu, S., & Güleşci, Y. (2015). Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes.
Safety Operating Guide
5-Nitroisoquinoline Hydrochloride: Proper Disposal & Handling Guide
[1][2][3]
Executive Summary (Immediate Action)
Do NOT dispose of 5-Nitroisoquinoline Hydrochloride down the drain.[1][2] Do NOT mix with strong bases (sodium hydroxide, ammonia) or strong oxidizers.[1][2][3]
This compound is a nitro-aromatic salt .[1][2] It presents dual hazards: the toxicity/mutagenicity potential of the nitro-isoquinoline core and the acidity of the hydrochloride counter-ion.[1]
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2] Waste Labeling: "Hazardous Waste - Toxic, Irritant, Acidic (if in solution)."[1][2][3]
Chemical Profile & Risk Assessment
To handle this chemical safely, you must understand the causality behind the protocols. We are not just following rules; we are managing molecular behavior.[1][2]
| Property | Data | Operational Implication |
| Compound | 5-Nitroisoquinoline Hydrochloride | CAS: 607-32-9 (Parent) / Salt specific varies |
| Core Hazard | Nitro-aromatic moiety | Mutagenicity Risk: Nitro-aromatics are often Ames-positive.[1][2] Treat as a potential genotoxin.[1] |
| Salt Hazard | Hydrochloride (HCl) | Acidity: Aqueous solutions will be acidic (pH < 2).[1][2] Corrosive to metal/tissue.[1][2] |
| Thermal | NOx Generation | Incineration: Must be performed by a facility with scrubbers to capture nitrogen oxides.[1][2] |
| Reactivity | Base Sensitive | Incompatibility: Mixing with high pH waste precipitates the free base (clogging) and generates neutralization heat.[1][2] |
The "Why" Behind the Protocol
-
Why Incineration? Nitro compounds are stable and bio-accumulative.[1][2] Standard wastewater treatment plants cannot effectively degrade the isoquinoline ring, leading to environmental persistence.[2][3] High-temperature incineration (>1000°C) ensures complete mineralization.[1][2]
-
Why Segregate from Bases? As a hydrochloride salt, this compound is protonated.[2] Adding it to a basic waste stream (e.g., waste containing NaOH or amines) triggers an acid-base neutralization.[1][2][3] This releases heat (exothermic) and reverts the salt to its free base form, which is significantly less water-soluble and may precipitate out, forming sludge that clogs waste lines or creates "hot spots" in drums.[2][3]
Waste Stream Segregation Strategy
Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-reactivity.[1]
A. Solid Waste (Pure Compound/Contaminated Solids)[1][2]
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Segregation: Keep separate from oxidizers (peroxides, nitrates) to prevent potential energetic reactions with the nitro group.[1][2]
-
Labeling: Must explicitly state "5-Nitroisoquinoline HCl - Solid Toxic."[1][2]
B. Liquid Waste (Mother Liquors/HPLC Effluent)[1][2]
Operational Disposal Protocol
Step-by-Step Workflow
Phase 1: Pre-Disposal Stabilization[1]
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1][2][3] Use a fume hood to avoid inhaling dust.[1][4][5]
-
Quenching (Only if reactive intermediates are present): If the compound was used in a reaction with active metals (e.g., Li, Na), ensure those are quenched before adding the nitroisoquinoline waste to the drum.[2][3]
-
pH Check: If disposing of a concentrated aqueous solution, check pH.[2] If pH < 2, mark the waste tag as "Corrosive."[2][3][6]
Phase 2: Packaging & Labeling[1][7]
-
Select Container: Use a dedicated waste carboy for "Toxic Organics" or "Halogenated/Non-Halogenated Solvents" (depending on your solvent carrier).[1][2]
-
Transfer: Use a funnel to prevent spills. Do not overfill (leave 10% headspace).[2]
-
Tagging: Complete the Hazardous Waste Tag.
Phase 3: Decontamination of Glassware
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for determining the correct waste stream.
Figure 1: Decision matrix for segregating 5-Nitroisoquinoline Hydrochloride waste streams to prevent chemical incompatibility.
Emergency & Spill Procedures
In the event of a spill outside the fume hood:
Regulatory Compliance (USA focus)
-
RCRA (Resource Conservation and Recovery Act): While 5-Nitroisoquinoline is not explicitly P-listed or U-listed by name, it is a hazardous chemical.[1][2][3]
-
DOT (Department of Transportation): If shipping waste, it likely falls under UN 2811, Toxic solids, organic, n.o.s. (5-Nitroisoquinoline hydrochloride).[2][3]
References
-
PubChem. (n.d.).[2] 5-Nitroisoquinoline Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 26, 2026, from [Link]
Sources
- 1. 5-Nitroisoquinoline 98 607-32-9 [sigmaaldrich.com]
- 2. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. my.alfred.edu [my.alfred.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. hscprep.com.au [hscprep.com.au]
Personal protective equipment for handling 5-Nitroisoquinoline;hydrochloride
Executive Summary & Chemical Context
5-Nitroisoquinoline Hydrochloride (Salt form of CAS: 607-32-9) is a nitro-substituted isoquinoline derivative often utilized as a scaffold in the synthesis of kinase inhibitors, DNA intercalators, and antimicrobial agents.
While the free base is characterized primarily as an irritant, the hydrochloride salt introduces two distinct operational challenges:
-
Hygroscopicity: The HCl moiety increases affinity for atmospheric moisture, leading to clumping and increased risk of aerosolization during mechanical manipulation.
-
Acidic Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the salt hydrolyzes to release hydrochloric acid, exacerbating the irritant profile of the parent nitro-aromatic.
Critical Safety Directive: Although often labeled with "Warning" (H315/H319/H335), nitro-aromatic compounds possess inherent structural alerts for genotoxicity. Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific Ames test data confirms otherwise.
Risk Assessment & Hazard Identification
The following hazard codes are synthesized from the parent base and the salt properties.
| Hazard Class | H-Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Zero-tolerance for surface contamination in weighing areas. |
| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation.[1] | The HCl salt will cause immediate stinging/burns upon contact with sweat or tears. |
| STOT - SE | H335 | May cause respiratory irritation.[3][4] | Do not handle on open benchtops. Inhalation of dust triggers immediate bronchial spasm. |
| Genotoxicity (Suspected) | H341/H351 | Inferred Risk (Nitro-aromatic). | Handle as a potential mutagen.[5] Use barrier isolation techniques. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for nitro-aromatics in solution due to rapid permeation through thin nitrile.
| Protection Zone | Equipment Standard | Technical Rationale |
| Hand Protection (Solid) | Nitrile (Double) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm) | Double-gloving provides a visual breach indicator. Solid powder has low permeation risk unless dissolved in sweat. |
| Hand Protection (Solution) | Laminate / Silver Shield® Under Nitrile | Nitro-aromatics in DMSO or DCM permeate standard nitrile in <15 mins. Laminate film offers >480 min breakthrough time. |
| Respiratory | N95 (Minimum) Recommended: P100/P3 | If working outside a fume hood (not recommended), a P100 particulate respirator is required to stop fine salt aerosols. |
| Eye/Face | Chemical Splash Goggles (Not Safety Glasses) | The HCl salt is corrosive to the cornea. Safety glasses allow aerosol entry from the side. |
| Body | Tyvek® Lab Coat + Apron | Cotton coats absorb nitro-compounds, creating a long-term dermal exposure source. Use disposable Tyvek. |
Operational Protocols
4.1 Safe Weighing Workflow (Solid State)
-
Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Static Control: Use an ionizing bar or anti-static gun. The HCl salt is prone to static charge, causing "fly-away" powder.
Step-by-Step:
-
Pre-Check: Verify fume hood face velocity is >100 fpm.
-
Setup: Place a disposable balance enclosure or spill tray inside the hood. Line with absorbent, plastic-backed paper.
-
Transfer: Do not use a metal spatula (corrosion risk). Use a disposable polystyrene or antistatic polypropylene spatula.
-
Decontamination: Immediately wipe the balance and spatula with a 10% sodium bicarbonate solution (to neutralize the HCl) followed by 70% ethanol.
4.2 Solubilization (Liquid State)
-
Solvent Choice: Likely DMSO or Methanol.
-
Exotherm Warning: Dissolving HCl salts in protic solvents can be mildly exothermic. Add solvent slowly.
-
Vessel: Use borosilicate glass (Type I). Avoid plastics that may leach plasticizers when exposed to nitro-aromatics.
Visualized Workflows
Diagram 1: Safe Handling Logic Flow
This workflow enforces the decision-making process for handling the solid vs. solution state.
Caption: Operational logic flow distinguishing critical control points for solid vs. solution handling.
Diagram 2: Emergency Spill Response (Decision Tree)
Immediate actions to take in the event of containment breach.
Caption: Emergency response protocol emphasizing dust suppression for solids and containment for liquids.
Disposal & Waste Management
Never dispose of nitro-isoquinoline compounds down the drain. The nitro group is persistent and toxic to aquatic life (H411/H412).
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solid - Organic."
-
Liquid Waste:
-
Segregate into "Halogenated" or "Non-Halogenated" solvent streams depending on the carrier solvent.
-
Labeling: Explicitly list "5-Nitroisoquinoline HCl" on the tag. Do not use generic "Organic Waste" labels, as the nitro group can react with strong bases or reducing agents in bulk waste tanks.
-
-
Destruction Method: High-temperature incineration (>1000°C) with scrubber systems (for HCl and NOx gases) is the required disposal method.
References
-
PubChem. (2023). 5-Nitroisoquinoline Compound Summary (CID 69085).[3] National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
